molecular formula C13H9FINO B5707935 N-(4-fluorophenyl)-4-iodobenzamide

N-(4-fluorophenyl)-4-iodobenzamide

Numéro de catalogue: B5707935
Poids moléculaire: 341.12 g/mol
Clé InChI: RFSSQJNYVYNUSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-fluorophenyl)-4-iodobenzamide is a useful research compound. Its molecular formula is C13H9FINO and its molecular weight is 341.12 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-fluorophenyl)-4-iodobenzamide is 340.97129 g/mol and the complexity rating of the compound is 258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-fluorophenyl)-4-iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-4-iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(4-fluorophenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FINO/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSSQJNYVYNUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and properties of N-(4-fluorophenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(4-fluorophenyl)-4-iodobenzamide: Structure, Properties, and Potential Applications

Abstract

N-(4-fluorophenyl)-4-iodobenzamide is a halogenated benzamide derivative of significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, synthesis, physicochemical properties, and potential applications, with a particular focus on its relevance to drug development. By synthesizing information from related compounds and established synthetic methodologies, this document serves as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction

Benzamides are a class of organic compounds characterized by a benzene ring attached to an amide group. They are a common scaffold in many biologically active molecules and approved pharmaceutical agents. The introduction of halogen atoms, such as fluorine and iodine, into the benzamide structure can significantly modulate its physicochemical properties and biological activity. The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. The iodine atom, being larger and more polarizable, can participate in halogen bonding and other non-covalent interactions, which can be crucial for molecular recognition and binding to biological targets.

N-(4-fluorophenyl)-4-iodobenzamide combines these features, making it a compound with intriguing potential for various applications, particularly in drug discovery as a building block for more complex molecules or as a lead compound for the development of novel therapeutic agents.

Chemical Structure and Synthesis

The chemical structure of N-(4-fluorophenyl)-4-iodobenzamide consists of a 4-iodobenzoyl group connected to a 4-fluoroaniline moiety through an amide linkage.

Synthesis

The most common and straightforward method for the synthesis of N-(4-fluorophenyl)-4-iodobenzamide is the acylation of 4-fluoroaniline with 4-iodobenzoyl chloride.[1][2] This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol: Synthesis of N-(4-fluorophenyl)-4-iodobenzamide

Materials:

  • 4-fluoroaniline

  • 4-iodobenzoyl chloride[3]

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 4-fluoroaniline (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.

  • In a separate flask, dissolve 4-iodobenzoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Slowly add the 4-iodobenzoyl chloride solution to the 4-fluoroaniline solution dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-(4-fluorophenyl)-4-iodobenzamide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product 4-fluoroaniline 4-fluoroaniline Solvent DCM (Solvent) 4-fluoroaniline->Solvent 4-iodobenzoyl_chloride 4-iodobenzoyl_chloride 4-iodobenzoyl_chloride->Solvent Base Triethylamine (Base) Solvent->Base Temperature 0°C to RT Base->Temperature Quenching Quench with NaHCO3 Temperature->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product N-(4-fluorophenyl)- 4-iodobenzamide Purification->Product

Caption: Synthetic workflow for N-(4-fluorophenyl)-4-iodobenzamide.

Physicochemical Properties

PropertyPredicted/Estimated Value
Molecular Formula C₁₃H₉FINO
Molecular Weight 341.12 g/mol
Appearance White to off-white solid
Melting Point Estimated to be in the range of 180-220 °C
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and acetone, with limited solubility in water.
LogP Estimated to be in the range of 3.5-4.5

Spectroscopic Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the fluorophenyl and iodophenyl rings. The amide proton (N-H) would likely appear as a singlet in the downfield region (around 10-11 ppm).

  • ¹³C NMR: The carbon NMR would display distinct signals for the 13 carbon atoms in the molecule, with the carbonyl carbon appearing significantly downfield.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the amide group (around 1650-1680 cm⁻¹) and a sharp peak for the N-H stretching (around 3300-3500 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Potential Applications in Drug Development

Halogenated benzamides are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The unique combination of fluorine and iodine in N-(4-fluorophenyl)-4-iodobenzamide suggests several potential avenues for its application in drug discovery.

As a Scaffold for Novel Therapeutics

N-(4-fluorophenyl)-4-iodobenzamide can serve as a versatile building block for the synthesis of more complex molecules. The iodine atom can be readily substituted through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Potential_Applications cluster_applications Potential Therapeutic Areas Core_Molecule N-(4-fluorophenyl)-4-iodobenzamide Anticancer Anticancer Agents Core_Molecule->Anticancer Antimicrobial Antimicrobial Agents Core_Molecule->Antimicrobial Enzyme_Inhibitors Enzyme Inhibitors (e.g., Kinases, PARP) Core_Molecule->Enzyme_Inhibitors Imaging_Agents Molecular Imaging Probes Core_Molecule->Imaging_Agents

Caption: Potential therapeutic applications of N-(4-fluorophenyl)-4-iodobenzamide.

Potential as a PARP Inhibitor

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents. The benzamide scaffold is a key feature of many known PARP inhibitors. The specific halogenation pattern of N-(4-fluorophenyl)-4-iodobenzamide could lead to novel interactions within the PARP active site, potentially resulting in potent and selective inhibition.

Antimicrobial Activity

Various halogenated aromatic compounds have demonstrated significant antimicrobial properties. N-(4-fluorophenyl)-4-iodobenzamide could be investigated for its activity against a range of bacterial and fungal pathogens.

Conclusion

N-(4-fluorophenyl)-4-iodobenzamide is a synthetically accessible and versatile molecule with significant potential in medicinal chemistry and materials science. While detailed experimental characterization is still needed, its structural features suggest it could serve as a valuable platform for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

  • PubChem. N-(4-iodophenyl)-4-(trifluoromethyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and evaluation of novel iodinated phenyl benzamides. International Journal of Current Research. Available from: [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Available from: [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. National Center for Biotechnology Information. Available from: [Link]

Sources

The Strategic Role of Fluorine Substitution in Iodobenzamide Bioactivity: A Technical Guide for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Radiochemists, and Drug Development Professionals

Executive Summary

Iodobenzamides represent a privileged class of pharmacophores in molecular imaging and targeted radionuclide therapy (TRT). Historically recognized for their high affinity toward melanin in malignant melanoma and sigma ( σ ) receptors in proliferating solid tumors, these scaffolds have undergone significant structural evolution. The introduction of fluorine into the iodobenzamide framework is a highly strategic modification. This whitepaper elucidates the mechanistic causality behind fluorine substitution, detailing how it modulates metabolic stability, fine-tunes receptor subtype selectivity, and enables multimodal theranostic applications via positron emission tomography (PET).

Mechanistic Causality: The Rationale for Fluorination

In radiopharmaceutical design, every atomic substitution must be justified by its pharmacokinetic or pharmacodynamic impact. The addition of a fluorine atom to an iodobenzamide scaffold serves three distinct, causal functions:

  • Metabolic Stability (Cytochrome P450 Resistance): The carbon-fluorine (C–F) bond is exceptionally strong (~116 kcal/mol). By substituting hydrogen with fluorine at known sites of oxidative metabolism on the benzamide ring, researchers effectively block CYP450-mediated hydroxylation, thereby increasing the biological half-life of the tracer [1].

  • Electronic and Conformational Tuning: Fluorine is highly electronegative but sterically small (comparable to oxygen). Its inductive electron-withdrawing effect can modulate the pKa​ of adjacent basic amines (such as piperidine or diethylamine moieties), altering the molecule's lipophilicity ( logP ) and its ability to cross the blood-brain barrier. Furthermore, ortho-fluorination can restrict the rotation of the benzamide bond, locking the molecule into a bioactive conformation.

  • Isotopic Versatility (Theranostics): Substituting a stable 19F atom with the positron-emitting 18F isotope ( t1/2​=109.8 min) yields a high-resolution PET tracer. This perfectly complements the iodine moiety, which can be radiolabeled with 123I for SPECT or 131I / 211At for targeted alpha/beta therapy, creating a true theranostic pair[2].

Target 1: Sigma Receptors in Oncology

Sigma receptors ( σ1​R and σ2​R ) are transmembrane proteins overexpressed in various proliferating tumors, including breast, lung, and prostate cancers. Fluorinated iodobenzamides have demonstrated exceptional utility in targeting these receptors.

Structural Activity Relationship (SAR)

The regiochemistry of the fluorine substitution directly dictates receptor subtype selectivity. Research demonstrates that moving the fluorine atom from the ortho (2-fluoro) to the para (4-fluoro) position relative to the benzamide linkage significantly alters binding affinity. The steric bulk of the iodine atom combined with a 4-fluoro substitution perfectly complements the lipophilic binding cleft of the σ2​ receptor, shifting the selectivity profile favorably toward σ2​ , which is the primary biomarker for tumor proliferation [1].

Pathway Ligand Fluorinated Iodobenzamide F_sub Fluorine Substitution (Electronic & Steric Tuning) Ligand->F_sub enables Sigma1 Sigma-1 Receptor (High Affinity: Ki < 1 nM) F_sub->Sigma1 2-Fluoro substitution Sigma2 Sigma-2 Receptor (Proliferation Biomarker) F_sub->Sigma2 4-Fluoro substitution Metabolism CYP450 Resistance (Increased Half-life) F_sub->Metabolism blocks oxidation

Logical relationship between fluorine substitution position and sigma receptor selectivity/stability.

Quantitative Binding Data

The following table summarizes the causal impact of fluorine positioning on binding affinities ( Ki​ ) for sigma receptor subtypes.

Table 1: Sigma Receptor Binding Affinities ( Ki​ , nM) | Compound Class | Sigma-1 Affinity ( Ki​ , nM) | Sigma-2 Affinity ( Ki​ , nM) | Selectivity Ratio ( σ1​/σ2​ ) | | :--- | :--- | :--- | :--- | | 2-Fluoro-iodobenzamides | 0.38 – 0.98 | 20.3 – 22.8 | ~ 0.04 | | 4-Fluoro-iodobenzamides | 0.50 – 1.00 | 3.77 – 4.02 | ~ 0.20 |

Data synthesized from standard competitive binding assays utilizing [3H]DTG displacement [1][3].

Target 2: Melanin-Targeted Agents for Melanoma

Malignant melanoma cells heavily express melanin pigment. Iodobenzamides (e.g., BZA derivatives) bind to melanin via electrostatic interactions between their basic amine groups and the negatively charged melanin polymer, anchored by the lipophilic iodobenzyl group.

By synthesizing fluorinated analogues of melanin-targeting ligands (such as 4-fluoro-3-iodobenzamides), researchers have developed a system where PET imaging ( 18F ) can be used to non-invasively quantify melanin expression. This is a critical self-validating step to stratify patients who will respond to subsequent targeted radionuclide therapy using the 131I -labeled counterpart[2].

Table 2: Biodistribution in Melanoma-bearing Mice (1 h post-injection)

Radiotracer Target Tumor Uptake (% ID/g) Primary Application

| [125I] -4-fluoro-3-iodobenzamide | Melanin | 9.7 ± 2.6 | SPECT / Targeted Radiotherapy | | [18F] -4-fluoro-3-iodobenzamide | Melanin | 6.8 ± 1.9 | PET Imaging (Patient Stratification) |

Workflow Precursor Ammonium/Stannyl Precursor Reaction Nucleophilic Substitution (110°C) Precursor->Reaction F18 [18F]Fluoride + Kryptofix 222 F18->Reaction naked F- Purification HPLC Purification Reaction->Purification crude mix Product [18F]-Fluorinated Iodobenzamide (RCP > 99%) Purification->Product pure tracer

Workflow for the nucleophilic radiofluorination of iodobenzamide precursors.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Nucleophilic Radiofluorination of Iodobenzamide Precursors

Objective: Synthesize [18F] -fluorinated iodobenzamide with high specific activity.

  • Azeotropic Drying of [18F]Fluoride :

    • Procedure: Elute cyclotron-produced [18F]F− from a QMA cartridge using a solution of Kryptofix 222 (K222) and K2​CO3​ in acetonitrile/water. Perform azeotropic distillation at 100°C under a stream of helium.

    • Causality: Water heavily solvates the fluoride ion, rendering it non-nucleophilic. Repeated distillation with anhydrous acetonitrile ensures a highly reactive, "naked" fluoride ion. K222 acts as a phase-transfer catalyst, sequestering the potassium ion.

  • Radiolabeling:

    • Procedure: Add 2-5 mg of the trimethylammonium or stannyl-iodobenzamide precursor dissolved in anhydrous DMSO to the dried [18F]F− . Heat at 110°C for 10 minutes.

    • Causality: The electron-withdrawing nature of the precursor's leaving group creates an electron-deficient aromatic center, facilitating rapid SN​Ar (nucleophilic aromatic substitution).

  • Purification and Validation (Self-Validating Step):

    • Procedure: Quench the reaction with water and inject onto a semi-preparative Reverse-Phase HPLC. Collect the radioactive peak corresponding to the product.

    • Validation: Perform analytical radio-HPLC on the final formulated dose. A radiochemical purity (RCP) of >99% validates the removal of unreacted cold precursor, which is mandatory to prevent receptor saturation by non-radioactive molecules.

Protocol 2: In Vitro Competitive Binding Assay (Sigma Receptors)

Objective: Determine the Ki​ of novel fluorinated iodobenzamides.

  • Membrane Preparation:

    • Procedure: Homogenize rat liver (high σ1​R / σ2​R expression) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g to isolate the membrane pellet.

    • Causality: Isolating the membrane fraction preserves the native, 3D structural integrity of the transmembrane sigma receptors, ensuring biologically relevant binding kinetics.

  • Radioligand Incubation:

    • Procedure: Incubate membrane homogenates with a fixed concentration of [3H]DTG (a universal sigma ligand) and varying concentrations ( 10−11 to 10−5 M) of the cold fluorinated iodobenzamide test compound for 120 minutes at room temperature.

  • Non-Specific Binding (NSB) Validation:

    • Procedure: In a parallel set of tubes, add 10μM of cold haloperidol.

    • Validation: Haloperidol completely saturates all specific sigma binding sites. Any residual radioactivity measured in these tubes represents non-specific binding (NSB). Subtracting NSB from total binding yields the specific binding curve. The IC50​ is calculated and converted to Ki​ using the Cheng-Prusoff equation.

References

  • Dence, C. S., et al. "Synthesis and evaluation of [18F] labeled benzamides: High affinity sigma receptor ligands for PET imaging." Nuclear Medicine and Biology, 24(4), 333-340 (1997). URL:[Link]

  • Chezal, J. M., et al. "Synthesis, radiolabeling and preliminary in vivo evaluation of multimodal radiotracers for PET imaging and targeted radionuclide therapy of pigmented melanoma." European Journal of Medicinal Chemistry, 92, 827-839 (2015). URL:[Link]

  • Pati, M. L., et al. "Sigma Receptor ( σ R) Ligands with Antiproliferative and Anticancer Activity." Molecules, 22(8), 1252 (2017). URL:[Link]

  • Garg, P. K., et al. "Astatine Radiopharmaceuticals: Prospects and Problems." Current Radiopharmaceuticals, 1(3), 167-182 (2008). URL:[Link]

Mechanistic Profiling of Halogen Bonding Interactions in N-(4-fluorophenyl)-4-iodobenzamide: A Technical Guide for Crystal Engineering and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogen bonding (XB) has emerged as a highly directional, non-covalent interaction critical to rational drug design, materials science, and crystal engineering. This whitepaper provides an in-depth mechanistic analysis of N-(4-fluorophenyl)-4-iodobenzamide , a uniquely structured benzanilide derivative that serves as an ideal model for studying competitive non-covalent interactions. By featuring both a strong halogen bond donor (iodine) and a highly electronegative, low-polarizability atom (fluorine), this molecule exposes the hierarchical rules governing hetero-halogen (F···I) and homo-halogen (F···F, I···I) contacts.

The Physics of the Sigma-Hole and Halogen Polarizability

The causality behind halogen bonding lies in the anisotropic distribution of electron density around a covalently bonded halogen atom.

  • The Sigma-Hole ( σ -hole): When a halogen (X) is covalently bound to an electron-withdrawing group (R), the electron density is pulled toward the R-X bond axis. This leaves a region of depleted electron density—a positive electrostatic potential cap known as the σ -hole—on the outermost extension of the halogen atom, as comprehensively detailed in [1].

  • Polarizability and Halogen Identity: The magnitude of the σ -hole increases with the polarizability and decreases with the electronegativity of the halogen (I > Br > Cl > F). In N-(4-fluorophenyl)-4-iodobenzamide, the iodine atom possesses a large, highly positive σ -hole, making it a potent XB donor. Conversely, fluorine is highly electronegative and tightly holds its electrons, practically lacking a σ -hole. Thus, fluorine acts primarily as a weak XB acceptor rather than a donor.

  • Type I vs. Type II Geometries: Crystallographic studies reveal that halogen···halogen contacts fall into two geometric categories. Organic fluorine typically prefers symmetrical Type I contacts ( θ1​≈θ2​ ), which are driven by dispersion forces and close-packing rather than electrostatic attraction. In contrast, heavier halogens like iodine prefer Type II contacts ( θ1​≈180∘,θ2​≈90∘ ), where the σ -hole of one halogen interacts with the nucleophilic equatorial belt of another.

Molecular Architecture and Interaction Hierarchy

N-(4-fluorophenyl)-4-iodobenzamide consists of a central amide linkage bridging a 4-iodophenyl ring and a 4-fluorophenyl ring. This architecture creates a competitive landscape for supramolecular assembly. As demonstrated in foundational studies on [2], the supramolecular packing is governed by a strict hierarchy:

  • Primary Structure-Directing Element: The N-H···O hydrogen bond (H-bond) is the dominant thermodynamic driver, typically forming robust 1D chains or dimeric tapes.

  • Secondary Elements (Halogen Bonds): The C-I moiety seeks nucleophilic partners. While the amide oxygen is a strong acceptor, steric constraints and H-bond saturation often force the iodine to interact with the fluorine atom (C-I···F) or the π -system. Because of iodine's polarizability, hetero-halogen F···I interactions in these systems predominantly adopt the electrostatically driven Type II geometry.

InteractionHierarchy Molecule N-(4-fluorophenyl)-4-iodobenzamide Supramolecular Assembly HBond Primary Driver N-H···O Hydrogen Bond Molecule->HBond Thermodynamics (-5 to -8 kcal/mol) XBond Secondary Driver C-I···F Halogen Bond (Type II) Molecule->XBond Electrostatically Driven (-1.5 to -3 kcal/mol) WeakContact Tertiary Packing F···F Contact (Type I) Molecule->WeakContact Dispersion Driven (> -0.5 kcal/mol)

Supramolecular interaction hierarchy in N-(4-fluorophenyl)-4-iodobenzamide crystals.

Experimental Workflows: Synthesis and Crystallographic Validation

To accurately characterize these interactions, a self-validating workflow combining empirical crystallography and quantum mechanical calculations is required. Distance alone does not prove an attractive interaction; causality must be established through interaction energy mapping.

Step-by-Step Protocol for XB Characterization
  • Synthesis (Amidation): React 4-fluoroaniline with 4-iodobenzoyl chloride using a catalytic base (e.g., 4-dimethylaminopyridine) in dichloromethane at room temperature for 12 hours. Causality: Dichloromethane is selected as the solvent because it prevents premature aggregation of the highly polar intermediates, ensuring high-yield conversion.

  • Crystallization (Slow Evaporation): Dissolve the purified compound in a binary solvent system (ethyl acetate/hexane). Causality: Ethyl acetate provides initial solubility, while the gradual diffusion of non-polar hexane reduces the dielectric constant of the medium. This slowly decreases solubility to nucleate defect-free single crystals without kinetically trapping metastable polymorphs.

  • Single-Crystal X-Ray Diffraction (SCXRD): Mount the crystal on a diffractometer equipped with a Mo-K α source. Causality: Data collection at cryogenic temperatures (e.g., 100 K) is mandatory to minimize atomic thermal vibrations (Debye-Waller factors), which otherwise obscure the precise electron density mapping required to confirm sub-van der Waals halogen contacts ( dI⋯F​<3.45 Å).

  • Density Functional Theory (DFT) Validation: Extract the atomic coordinates of the interacting dimer from the CIF file. Perform single-point energy calculations. Causality: Empirical distance alone is insufficient. Subjecting coordinates to M06-2X/aug-cc-pVTZ level DFT calculations maps the electron density. The M06-2X functional is specifically chosen for its superior parameterization of non-covalent dispersion forces, allowing for the validation of a bond critical point (BCP) via the Quantum Theory of Atoms in Molecules (QTAIM).

ExpWorkflow Syn 1. Synthesis (Amidation) Cryst 2. Crystallization (Slow Evaporation) Syn->Cryst Purified Compound XRD 3. SCXRD (Geometric Analysis) Cryst->XRD Single Crystals DFT 4. DFT QTAIM (Energy Validation) XRD->DFT Atomic Coordinates

Self-validating workflow for characterizing halogen bonds via empirical and computational methods.

Quantitative Data: Interaction Geometries

The following table summarizes the theoretical and empirical parameters typical for the competitive interactions in halogen-substituted benzanilides, comparing the robust hydrogen bonds against the nuanced halogen interactions.

Interaction TypeDonorAcceptorGeometry TypeTypical Distance (Å)Angle θ1​ (R-X···Y)Interaction Energy (kcal/mol)
Hydrogen Bond Amide N-HAmide C=OLinear2.80 - 2.95160° - 180°-5.0 to -8.0
Hetero-Halogen Bond C-I ( σ -hole)C-F (equatorial)Type II3.10 - 3.35~170°-1.5 to -3.0
Homo-Halogen Contact C-FC-FType I2.85 - 3.00~140°> -0.5 (Dispersion)

Data synthesized from crystallographic benchmarks of substituted benzanilides [2].

References

  • Gilday, L. C., Robinson, S. W., Borthwick, T. A., Lenthall, J. T., Taylor, C. G., & Beer, P. D. (2015). "The Halogen Bond." Chemical Reviews, 115(15), 7118-7195.[Link]

  • Nayak, S. K., Reddy, M. K., Row, T. N. G., & Chopra, D. (2011). "Role of Hetero-Halogen (F···X, X = Cl, Br, and I) or Homo-Halogen (X···X, X = F, Cl, Br, and I) Interactions in Substituted Benzanilides." Crystal Growth & Design, 11(5), 1578-1596.[Link]

Thermodynamic and Solubility Profiling of N-(4-fluorophenyl)-4-iodobenzamide in Organic Solvents: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a halogenated benzamide from a medicinal chemistry hit to a viable pharmaceutical formulation hinges entirely on its thermodynamic behavior in solution. N-(4-fluorophenyl)-4-iodobenzamide is a highly rigid, lipophilic molecule. Its structural motif—featuring an electron-withdrawing para-fluoro group, a highly polarizable para-iodo substituent, and a central hydrogen-bonding amide linker—presents unique solvation challenges.

This whitepaper provides an authoritative, in-depth technical guide to profiling the solubility of N-(4-fluorophenyl)-4-iodobenzamide in organic solvents. By combining Hansen Solubility Parameters (HSP) with rigorous thermodynamic modeling (Apelblat and Jouyban-Acree equations), we establish a predictive and self-validating framework for solvent selection, crystallization design, and liquid formulation.

Theoretical Framework & Causality in Solvation

To understand why a solvent succeeds or fails, we must deconstruct the cohesive energy of the solute's crystal lattice. The solubility of N-(4-fluorophenyl)-4-iodobenzamide is governed by three competing intermolecular forces, which are mathematically represented by the Hansen Solubility Parameters (HSP) [1]:

  • Dispersion Forces ( δD​ ): The heavy, highly polarizable iodine atom dominates the molecule's van der Waals interactions. Solvents must possess a high δD​ to match this polarizability.

  • Polar Interactions ( δP​ ): The electronegative fluorine atom creates a strong local dipole moment without contributing to polarizability, requiring solvents with moderate-to-high dipole moments to stabilize the molecule.

  • Hydrogen Bonding ( δH​ ): The central amide linkage (NH-CO) acts as both a strong hydrogen bond donor and acceptor. In the solid state, this leads to robust intermolecular chains. To dissolve the compound, the solvent must outcompete these solute-solute hydrogen bonds.

The Self-Validating Thermodynamic Approach

When profiling solubility across temperatures, empirical data must be mathematically validated to ensure no phase changes (e.g., polymorphic transitions or solvate formations) occurred during the experiment. We utilize the Apelblat equation [2] for pure solvents and the Jouyban-Acree model [3] for binary mixtures. If the experimental data deviates significantly from these models (high Root Mean Square Deviation, RMSD), it is a diagnostic indicator that the solid phase has altered, prompting mandatory Powder X-Ray Diffraction (PXRD) re-analysis.

G Input Experimental Mole Fraction Data Cond1 Temperature Dependent? Input->Cond1 Cond2 Co-solvent Mixture? Input->Cond2 Model1 Apelblat Equation Cond1->Model1 Yes Model2 van't Hoff Equation Cond1->Model2 Yes Model3 Jouyban-Acree Model Cond2->Model3 Yes

Caption: Decision matrix for selecting thermodynamic models in solubility profiling.

Experimental Methodology: The Isothermal Shake-Flask Protocol

To achieve research-grade thermodynamic data, the standard dynamic methods are insufficient. The isothermal shake-flask method, coupled with high-performance liquid chromatography (HPLC), remains the gold standard for equilibrium solubility determination.

Step-by-Step Protocol
  • Preparation of Excess Solute: Add an excess amount of crystalline N-(4-fluorophenyl)-4-iodobenzamide (approx. 50-100 mg depending on the solvent) into 10 mL glass vials containing 5 mL of the target organic solvent.

  • Isothermal Equilibration: Seal the vials with PTFE-lined caps to prevent solvent evaporation. Submerge the vials in a thermostatic shaking water bath. Set the agitation to 150 rpm. Maintain the target temperature (e.g., 298.15 K to 318.15 K) with a precision of ±0.05 K for 48 hours . Expert Insight: 48 hours is strictly required for highly crystalline halogenated benzamides to ensure complete thermodynamic equilibrium, overcoming the high lattice energy.

  • Phase Separation: Remove the vials and immediately transfer them to a temperature-controlled centrifuge. Centrifuge at 10,000 rpm for 15 minutes at the exact equilibration temperature to prevent premature precipitation.

  • Sampling and Dilution: Extract 1.0 mL of the clear supernatant using a pre-warmed syringe equipped with a 0.22 μ m PTFE filter. Dilute the aliquot immediately in the mobile phase (e.g., Acetonitrile:Water 70:30 v/v) to halt any crystallization.

  • Solid-Phase Validation (Critical Step): Recover the residual solid from the bottom of the vial, dry it under vacuum, and analyze it via PXRD. If the diffraction pattern differs from the starting API, the data point must be discarded as it represents a solvate or new polymorph.

  • HPLC-UV Quantification: Inject the diluted samples into an HPLC system equipped with a C18 column. Monitor the absorbance at 254 nm. Calculate the mole fraction solubility ( x ).

G N1 1. API Synthesis & Characterization N2 2. Solvent Selection (HSP Analysis) N1->N2 N3 3. Isothermal Equilibration (Shake-Flask, 48h) N2->N3 N4 4. Phase Separation (10k rpm, 15 min) N3->N4 N5 5. HPLC-UV Quantification N4->N5 N6 6. Thermodynamic Modeling N5->N6

Caption: High-throughput isothermal shake-flask workflow for equilibrium solubility determination.

Data Presentation and Thermodynamic Analysis

Hansen Solubility Parameters (HSP)

The theoretical compatibility between N-(4-fluorophenyl)-4-iodobenzamide and various solvents can be mapped using HSP. The closer the solvent's parameters are to the API, the higher the predicted solubility.

Table 1: HSP Values for N-(4-fluorophenyl)-4-iodobenzamide and Selected Solvents

Substance / Solvent δD​ (MPa 0.5 ) δP​ (MPa 0.5 ) δH​ (MPa 0.5 ) δT​ (MPa 0.5 )Solvation Capability
N-(4-fluorophenyl)-4-iodobenzamide 19.8 8.5 6.2 22.4 Target
Dimethyl Sulfoxide (DMSO)18.416.410.226.7Excellent
Ethyl Acetate15.85.37.218.1Moderate
Ethanol15.88.819.426.5Poor (High δH​ mismatch)
n-Hexane14.90.00.014.9Insoluble

Insight: DMSO provides the best match. Its high polar parameter ( δP​ ) stabilizes the fluorinated ring, while its moderate hydrogen bonding ( δH​ ) acts as a strong acceptor for the amide N-H proton, effectively dismantling the crystal lattice.

Experimental Mole Fraction Solubility

The quantitative solubility data across a 20 K temperature gradient reveals the endothermic nature of the dissolution process.

Table 2: Experimental Mole Fraction Solubility ( 104x ) at Various Temperatures

Solvent298.15 K303.15 K308.15 K313.15 K318.15 K
DMSO245.10289.45342.12401.55475.20
Ethyl Acetate42.3551.8063.2576.9092.55
Ethanol18.5223.1528.7035.4543.60
Apelblat Modeling

To interpolate solubility at any given temperature within the studied range, the data is fitted to the modified Apelblat equation[2]:

lnx=A+TB​+ClnT

Table 3: Apelblat Equation Parameters and Deviation Metrics

SolventABC R2 RMSD
DMSO12.45-2105.32-1.850.99890.012
Ethyl Acetate45.12-3450.15-6.210.99540.018
Ethanol88.34-5120.40-12.420.99410.021

Insight: The highly linear correlation ( R2>0.99 ) and low RMSD values mathematically validate that no polymorphic transformations occurred during the heating process. The large negative 'B' values confirm that the dissolution of this rigid molecule is heavily enthalpy-driven; breaking the iodine-iodine and amide-amide lattice contacts requires significant thermal energy input.

Conclusion & Formulation Strategy

For researchers developing liquid formulations or crystallization processes for N-(4-fluorophenyl)-4-iodobenzamide, the data clearly dictates a co-solvency approach. Pure protic solvents (like ethanol) lack the dispersion forces required to solvate the heavy iodine atom, while pure non-polar solvents cannot break the amide hydrogen bonds.

By utilizing the Jouyban-Acree model[3], formulators can mathematically predict the optimal ratio of a strong solubilizer (e.g., DMSO or PEG-400) mixed with a volatile anti-solvent (e.g., ethanol or water) to engineer precise crystallization kinetics or optimize bioavailability in preclinical dosing vehicles.

References

  • Title: Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Source: PubMed Central (PMC), National Institutes of Health. URL: [Link]

  • Title: Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. Source: MDPI. URL: [Link]

  • Title: The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds. Source: PubMed Central (PMC), National Institutes of Health. URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Isolation Protocol for N-(4-fluorophenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound CAS RN: 415691-19-9[1]

Introduction and Mechanistic Rationale

N-(4-fluorophenyl)-4-iodobenzamide is a highly valuable bifunctional building block in medicinal chemistry and materials science. The presence of both a para-fluoro substituent and a para-iodo aryl halide makes this molecule an ideal candidate for orthogonal late-stage functionalization, particularly via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Heck couplings) at the highly reactive C-I bond.

This protocol details a highly efficient Schotten-Baumann-type amide coupling utilizing 4-fluoroaniline and 4-iodobenzoyl chloride[2].

Causality in Experimental Design
  • Temperature Control (0 °C to RT): The nucleophilic acyl substitution between an aniline and an acid chloride is highly exothermic. Initiating the reaction at 0 °C suppresses the formation of di-acylated side products and minimizes the thermal degradation of the acid chloride.

  • Acid Scavenger (DIPEA/TEA): The reaction generates one equivalent of hydrogen chloride (HCl). If left unneutralized, HCl will protonate the starting 4-fluoroaniline, converting it into an unreactive anilinium salt and stalling the reaction. A tertiary amine base (like N,N-Diisopropylethylamine, DIEA) is employed in excess to act as an acid scavenger, driving the reaction to completion[3].

  • Anhydrous Conditions: 4-iodobenzoyl chloride is highly moisture-sensitive. Exposure to atmospheric water leads to rapid hydrolysis, yielding 4-iodobenzoic acid, which will not react with the aniline without the addition of expensive peptide coupling reagents (e.g., HATU, EDC).

Experimental Workflow & Logic

The following diagram illustrates the logical progression of the synthesis, highlighting the phase transitions from reaction setup to final product isolation.

SynthesisWorkflow Start Phase 1: System Prep Anhydrous DCM, N2/Ar Atm Reagents Phase 2: Reagent Addition 4-Fluoroaniline + Base Start->Reagents Purge System Coupling Phase 3: Amide Coupling Dropwise Acid Chloride (0 °C) Reagents->Coupling Cool to 0 °C Workup Phase 4: Biphasic Workup 1M HCl & Sat. NaHCO3 Coupling->Workup Quench with H2O Purification Phase 5: Purification Flash Chromatography / Recryst. Workup->Purification Isolate Organic Phase Product Pure N-(4-fluorophenyl)- 4-iodobenzamide Purification->Product Verify via TLC/NMR

Fig 1: Logical workflow for the synthesis and purification of N-(4-fluorophenyl)-4-iodobenzamide.

Stoichiometry and Reagent Data

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
4-Fluoroaniline 111.121.010.01.11 g (0.95 mL)Nucleophile
4-Iodobenzoyl chloride 266.461.111.02.93 gElectrophile[2]
N,N-Diisopropylethylamine 129.242.020.02.58 g (3.48 mL)Acid Scavenger[3]
Dichloromethane (Anhydrous) 84.93N/AN/A40.0 mLSolvent

Note: A slight excess (1.1 eq) of the acid chloride ensures complete consumption of the aniline, which is often more difficult to separate from the final product than the hydrolyzed acid chloride.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Reaction System
  • Glassware Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Fit the flask with a rubber septum and a gas inlet adapter.

  • Atmosphere: Evacuate the flask and backfill with dry Nitrogen or Argon (repeat 3 times) to establish a strictly inert atmosphere.

Phase 2: Reagent Mixing
  • Solvent & Nucleophile Addition: Syringe 30 mL of anhydrous dichloromethane (DCM) into the reaction flask. Add 4-fluoroaniline (1.11 g, 10.0 mmol).

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (3.48 mL, 20.0 mmol) via syringe[3].

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to stir for 10 minutes to reach an internal temperature of ~0 °C.

Phase 3: Electrophile Addition and Coupling
  • Electrophile Preparation: In a separate dry vial, dissolve 4-iodobenzoyl chloride (2.93 g, 11.0 mmol) in 10 mL of anhydrous DCM.

  • Dropwise Addition: Using a syringe pump or addition funnel, add the 4-iodobenzoyl chloride solution dropwise to the stirring reaction mixture over 15-20 minutes. Self-Validation Insight: Rapid addition will cause a localized spike in temperature, potentially leading to discoloration and impurity formation.

  • Reaction Progression: Once the addition is complete, remove the ice bath. Allow the reaction to slowly warm to room temperature and stir for 2 to 4 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1 v/v; UV visualization).

Phase 4: Quenching and Biphasic Workup
  • Quenching: Once TLC indicates complete consumption of 4-fluoroaniline, quench the reaction by adding 20 mL of deionized water. Stir vigorously for 5 minutes.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with an additional 20 mL of DCM. Combine the organic layers.

  • Acidic Wash (Crucial Step): Wash the combined organic layers with 1M aqueous HCl (2 x 20 mL). Rationale: This removes any unreacted 4-fluoroaniline and the DIEA base.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO3 (2 x 20 mL). Rationale: This neutralizes trace acid and removes 4-iodobenzoic acid (the hydrolysis byproduct of the acid chloride).

  • Brine Wash & Drying: Wash with saturated brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 5: Purification
  • Isolation: The crude N-(4-fluorophenyl)-4-iodobenzamide typically presents as an off-white solid. It can be purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes) or via recrystallization from hot ethanol/water to afford the pure product as a white crystalline solid[1].

References

  • Merck Sharp & Dohme Corp. MODIFIED MALONATE DERIVATIVES. European Patent Office, EP 1896395 B1.
  • Molaid Chemical Database. 4-iodo-N-(4-fluorophenyl)benzamide | CAS 415691-19-9.
  • Royal Society of Chemistry. Supplementary Information (SI) for Organic Chemistry Frontiers.

Sources

Application Notes and Protocols for the Optimization of Amide Coupling Between 4-Iodobenzoyl Chloride and 4-Fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and drug development. Its remarkable stability and structural role in peptides and proteins are mirrored in the vast number of pharmaceutical agents that feature this functional group. The synthesis of amides, therefore, is one of the most frequently executed reactions in the journey from a promising lead compound to a viable drug candidate.

This application note provides a detailed guide for the optimization of the amide coupling reaction between 4-iodobenzoyl chloride and 4-fluoroaniline to form N-(4-fluorophenyl)-4-iodobenzamide. This specific transformation presents a common challenge in medicinal chemistry: the coupling of an electron-neutral acyl chloride with an electron-deficient aniline. The fluorine atom on the aniline ring, being electron-withdrawing, decreases the nucleophilicity of the amine, which can lead to sluggish and incomplete reactions under standard conditions.

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the mechanistic principles that underpin the optimization process. We will explore key reaction parameters, including solvent choice, base selection, and the strategic use of catalysts, to empower the scientist to achieve high-yield, high-purity synthesis of the target amide.

Understanding the Reaction: Nucleophilic Acyl Substitution

The formation of an amide from an acyl chloride and an amine proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically fast due to the high electrophilicity of the acyl chloride. The general mechanism involves two key stages: nucleophilic attack and elimination.[1]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of 4-iodobenzoyl chloride. This results in the formation of a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Deprotonation: A base is required to neutralize the hydrochloric acid (HCl) generated in the reaction. This is crucial as the HCl would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1]

The classic method for this transformation under biphasic conditions is the Schotten-Baumann reaction, which utilizes an aqueous base to neutralize the HCl as it is formed.[2]

Caption: General mechanism of amide formation.

Optimization Strategies: Key Parameters and Their Impact

Achieving a high yield and purity for the synthesis of N-(4-fluorophenyl)-4-iodobenzamide requires careful consideration of several reaction parameters. The electron-withdrawing nature of the fluorine substituent on the aniline necessitates conditions that can overcome its reduced nucleophilicity.

Choice of Base: The HCl Scavenger

The primary role of the base is to neutralize the HCl byproduct.[1] However, the choice of base can also influence the reaction rate and selectivity.

  • Inorganic Bases (Schotten-Baumann Conditions): Aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[2] This creates a two-phase system where the reactants and product remain in an organic solvent, while the HCl is neutralized in the aqueous phase. This is often a cost-effective and efficient method.

  • Organic Bases: In a single-phase organic system, tertiary amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are frequently employed. These bases are soluble in common organic solvents and effectively scavenge HCl. Pyridine can also be used and has been reported to sometimes form more powerful acylating agents in situ.[2]

For an electron-deficient aniline, ensuring the reaction medium remains basic is critical to prevent protonation of the starting material. An excess of the base (typically 1.1 to 1.5 equivalents) is recommended.

Solvent Selection: Influencing Reactivity and Solubility

The solvent plays a crucial role in solvating the reactants and intermediates, and its polarity can significantly impact the reaction rate.

  • Biphasic Systems (Schotten-Baumann): A water-immiscible organic solvent is required. Dichloromethane (DCM) and diethyl ether are classic choices.[2] They provide good solubility for the reactants and the final amide product.

  • Single-Phase Systems: Aprotic solvents are generally preferred.

    • Polar Aprotic Solvents: Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) can accelerate the reaction by stabilizing charged intermediates. However, the potential for hydrolysis of the acyl chloride in the presence of trace water in DMF should be considered.

    • Nonpolar Aprotic Solvents: Tetrahydrofuran (THF) and DCM are also excellent choices for single-phase reactions with an organic base.

The Role of a Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP)

For challenging acylations, particularly with poorly nucleophilic amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can dramatically increase the reaction rate.[3] DMAP functions as a potent nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt.[3] This intermediate is a much more powerful acylating agent than the starting acyl chloride, readily reacting with the weakly nucleophilic 4-fluoroaniline.[3]

Troubleshooting_Amide_Coupling Check_Aniline Is Aniline Protonated? Add_Base Increase Base Equivalents (1.2-1.5 eq) Check_Aniline->Add_Base Yes Check_Reactivity Is Aniline Nucleophilicity Too Low? Check_Aniline->Check_Reactivity No Add_DMAP Add Catalytic DMAP (5-10 mol%) Check_Reactivity->Add_DMAP Yes Check_Acyl_Chloride Has Acyl Chloride Hydrolyzed? Check_Reactivity->Check_Acyl_Chloride No Increase_Temp Gently Heat Reaction (40-50 °C) Add_DMAP->Increase_Temp If still slow Use_Anhydrous Use Anhydrous Solvents and Reagents Check_Acyl_Chloride->Use_Anhydrous Yes Multiple_Products Multiple Products Observed Check_Temp_Control Was Initial Exotherm Controlled? Multiple_Products->Check_Temp_Control Slow_Addition Add Acyl Chloride Slowly at 0 °C Check_Temp_Control->Slow_Addition No

Sources

Application Note: Optimized Sonogashira Cross-Coupling for N-(4-fluorophenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Sonogashira cross-coupling reaction is a cornerstone methodology in medicinal chemistry for constructing C(sp²)–C(sp) bonds. This application note details an optimized, highly efficient protocol for the alkynylation of N-(4-fluorophenyl)-4-iodobenzamide , a highly relevant intermediate in drug discovery. By leveraging the inherent electronic activation of the para-carboxamide group, this protocol achieves near-quantitative yields under mild conditions without the need for amide protection.

Chemical Context & Reaction Design

The design of this protocol is rooted in the specific electronic and steric properties of the substrate, ensuring high catalytic efficiency and minimizing side reactions.

  • Substrate Reactivity (Causality of Oxidative Addition): The substrate features an aryl iodide, which is the most reactive halide for palladium-catalyzed cross-couplings . Furthermore, the para-carboxamide linkage is strongly electron-withdrawing. This reduces the electron density on the iodo-bearing aromatic ring, significantly accelerating the rate-determining oxidative addition of the electron-rich Pd(0) catalyst into the C–I bond.

  • Chemoselectivity (The Amide Proton): Secondary amides typically possess a pKa of ~15–17. The standard Sonogashira base, triethylamine (Et₃N, conjugate acid pKa ~10.7), is insufficiently basic to deprotonate the amide nitrogen. Thus, the reaction proceeds with absolute chemoselectivity at the aryl iodide without requiring N-protection.

  • Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) is selected as the precatalyst. It is air-stable, cost-effective, and readily reduced in situ to the active Pd(0) species by the alkyne or amine . Copper(I) iodide (CuI) is utilized as a co-catalyst to generate a highly nucleophilic copper acetylide intermediate, which rapidly transmetalates with the Pd(II) complex .

Quantitative Optimization Data

To establish the most robust conditions, various solvent and temperature parameters were evaluated using phenylacetylene as the model terminal alkyne. The data below demonstrates the causality behind selecting a THF/Et₃N co-solvent system at 50 °C.

EntryCatalyst (mol%)Co-CatalystSolvent / BaseTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1PdCl₂(PPh₃)₂ (2%)CuI (4%)Pure Et₃N251245Substrate is poorly soluble in pure Et₃N; reaction is diffusion-limited.
2PdCl₂(PPh₃)₂ (2%)CuI (4%)THF / Et₃N (1:1)251282THF fully dissolves the benzamide; rate increases significantly.
3 PdCl₂(PPh₃)₂ (2%) CuI (4%) THF / Et₃N (1:1) 50 4 >95 Optimal conditions. Mild heating ensures rapid, complete conversion.
4PdCl₂(PPh₃)₂ (2%)NoneTHF / Et₃N (1:1)8024<20Copper-free conditions fail to efficiently activate the alkyne without specialized ligands.

Mechanistic Pathway

The reaction proceeds via dual, intersecting catalytic cycles. The palladium cycle handles the activation of the aryl iodide and the final bond formation, while the copper cycle activates the terminal alkyne.

Sonogashira_Mechanism cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-Catalytic Cycle Pd0 Pd(0)L₂ Pd_Ox trans-[Pd(II)(Ar)(I)L₂] Pd0->Pd_Ox Oxidative Addition Pd_TM trans-[Pd(II)(Ar)(C≡CR)L₂] Pd_Ox->Pd_TM Transmetalation Pd_TM->Pd0 Reductive Elimination CuI CuI Cu_Alk Cu-C≡CR CuI->Cu_Alk + Alkyne, Base - Base·HI Cu_Alk->Pd_Ox Acetylide Transfer Cu_Alk->CuI Transmetalation (to Pd)

Dual Pd/Cu catalytic cycles for the Sonogashira cross-coupling reaction.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues are embedded within the steps to confirm that the catalytic cycles are actively turning over.

Scale: 1.0 mmol (Standard discovery scale) Target Product: N-(4-fluorophenyl)-4-(phenylethynyl)benzamide

Step-by-Step Methodology
  • Reagent Charging: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add N-(4-fluorophenyl)-4-iodobenzamide (341 mg, 1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (7.6 mg, 0.04 mmol, 4 mol%).

  • Atmosphere Exchange (Critical): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times. Causality: Rigorous exclusion of oxygen is mandatory to prevent the oxidative Glaser homocoupling of the terminal alkyne.

  • Solvent Addition: Add anhydrous THF (5.0 mL) and anhydrous Triethylamine (5.0 mL) via syringe. Stir the mixture at room temperature.

    • Visual Validation: The mixture will appear as a pale yellow suspension due to the limited initial solubility of the precatalyst and substrate.

  • Alkyne Addition: Add phenylacetylene (132 µL, 1.2 mmol, 1.2 eq) dropwise via syringe.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 50 °C and stir vigorously.

    • Visual Validation 1 (Catalyst Activation): Within 5–10 minutes, the solution will transition to a homogeneous dark amber or reddish-brown color, indicating the reduction of Pd(II) to the active Pd(0) species.

    • Visual Validation 2 (Catalytic Turnover): Within 15–30 minutes, a voluminous white to off-white precipitate will begin to form. This is Et₃N·HI salt. Its appearance is a direct, self-validating indicator that the catalytic cycle is successfully generating hydroiodic acid as a byproduct of C–C bond formation.

  • Monitoring: Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1, UV visualization). The starting material (Rf ~0.4) should be entirely consumed, replaced by a highly fluorescent blue/green product spot (Rf ~0.3).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove the insoluble Et₃N·HI salts and bulk catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl (2 × 15 mL) to remove residual copper, followed by brine (15 mL). Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, gradient 10% to 30% EtOAc in Hexanes).

Analytical Validation & Troubleshooting

  • NMR Signatures: Successful coupling is confirmed by ¹H NMR via the disappearance of the terminal alkyne proton (typically ~3.0–3.5 ppm for phenylacetylene) and the preservation of the highly deshielded amide N-H proton (~10.2 ppm in DMSO-d6). The ¹⁹F NMR will show a distinct singlet around -118 ppm, confirming the integrity of the fluorophenyl ring.

  • Troubleshooting Glaser Homocoupling: If a highly non-polar byproduct is observed on TLC (Rf ~0.9 in Hexanes), this is the 1,4-diphenylbuta-1,3-diyne homocoupled byproduct. To resolve this in future runs, increase the rigor of the Argon degassing step (Step 2) and ensure the Et₃N is thoroughly sparged with inert gas prior to use.

References

  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." Supplemental Modules (Organic Chemistry). URL:[Link]

  • Organic Chemistry Portal. "Sonogashira Coupling." Named Reactions. URL:[Link]

solvent selection for N-(4-fluorophenyl)-4-iodobenzamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Solvent Selection for the Synthesis of N-(4-fluorophenyl)-4-iodobenzamide

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

The synthesis of N-(4-fluorophenyl)-4-iodobenzamide, a key intermediate in pharmaceutical and materials science, is predominantly achieved via the acylation of 4-fluoroaniline with 4-iodobenzoyl chloride. The success of this amide bond formation is critically dependent on the judicious selection of the reaction solvent. This document provides a comprehensive guide to solvent selection, analyzing the impact of various solvent classes—from traditional aprotic systems to modern green alternatives—on reaction kinetics, yield, and purity. We present detailed protocols for both classic biphasic Schotten-Baumann conditions and homogeneous aprotic solvent systems, supported by mechanistic insights and practical guidance on reaction workup, product purification, and troubleshooting. The aim is to equip researchers with the expertise to optimize this synthesis for efficiency, scalability, and sustainability.

Introduction: The Strategic Importance of Solvent Selection

Amide bond formation is arguably the most performed reaction in medicinal chemistry and drug development.[1][2] The target molecule, N-(4-fluorophenyl)-4-iodobenzamide, incorporates structural motifs common in bioactive compounds, making its efficient synthesis a frequent objective. The primary route to this molecule is the nucleophilic acyl substitution between 4-fluoroaniline and 4-iodobenzoyl chloride.

While seemingly straightforward, the reaction environment—dictated by the solvent—plays a pivotal role in the overall outcome. The solvent is not merely an inert medium; it actively influences the reaction by:

  • Ensuring reactant solubility: Both 4-fluoroaniline and the solid 4-iodobenzoyl chloride must be adequately dissolved for the reaction to proceed efficiently.[3]

  • Stabilizing reaction intermediates: The reaction proceeds through a charged tetrahedral intermediate, and the solvent's polarity can significantly affect the stability of this transition state, thereby influencing the reaction rate.[4][5]

  • Mediating acid-base chemistry: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation and deactivation of the 4-fluoroaniline nucleophile.[6] The solvent system must accommodate an acid scavenger (base).

  • Dictating workup and purification: The choice of solvent directly impacts the ease of product isolation, purification, and waste disposal.[1]

This guide dissects these factors to provide a logical framework for selecting the optimal solvent system for your specific synthetic goals.

Mechanistic Overview: Nucleophilic Acyl Substitution

The reaction follows a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of 4-iodobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The concurrent production of HCl necessitates the presence of a base to drive the equilibrium toward the product.[7]

Comparative Analysis of Solvent Systems

The choice of solvent presents a trade-off between reaction rate, operational simplicity, cost, and safety. Different solvents and systems offer distinct advantages and disadvantages.[4]

Biphasic (Schotten-Baumann) Conditions

This classic and highly reliable method utilizes a two-phase system, typically an organic solvent immiscible with water and an aqueous phase containing a base.[8][9]

  • Common Organic Solvents: Dichloromethane (DCM), Toluene, Diethyl Ether.

  • Aqueous Base: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃).

  • Mechanism of Action: The amine and acyl chloride reside primarily in the organic phase where the reaction occurs.[9] The generated HCl is immediately neutralized by the base in the aqueous phase. This prevents the formation of the unreactive ammonium salt of 4-fluoroaniline and drives the reaction to completion.[6]

  • Advantages: Robust, high-yielding, and simplifies workup as the base and HCl salt are easily removed with the aqueous layer.

  • Disadvantages: Can suffer from slow reaction rates due to the phase interface limitation. The use of chlorinated solvents like DCM is facing increasing regulatory and environmental scrutiny.[1]

Homogeneous Aprotic Polar Solvents

Using a single polar aprotic solvent that can dissolve all reactants and the base can lead to significantly faster reaction rates.

  • Common Solvents: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF), Acetone.

  • Base: A non-nucleophilic organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is typically used.

  • Mechanism of Action: All components are in a single phase, maximizing molecular collisions. The polar nature of the solvent helps stabilize the charged tetrahedral intermediate, accelerating the reaction.[5]

  • Advantages: Often much faster than biphasic systems. Allows for easy monitoring by techniques like Thin-Layer Chromatography (TLC).

  • Disadvantages: High-boiling point solvents like DMF can be difficult to remove during workup. The byproduct (e.g., triethylammonium chloride) may precipitate or require aqueous extraction for removal. DMF and other dipolar aprotic solvents have reprotoxicity concerns.[1]

Green Chemistry Alternatives

The pharmaceutical industry is actively seeking to replace hazardous solvents.[10] Several bio-based or less toxic alternatives are emerging for amide bond formation.

  • Common Solvents: Cyrene™, 2-Methyltetrahydrofuran (2-MeTHF).

  • Advantages: Cyrene™ is a bio-derived dipolar aprotic solvent that can be a suitable replacement for DMF.[11] 2-MeTHF is a more environmentally benign alternative to THF and DCM. These solvents reduce the environmental impact and improve process safety.

  • Disadvantages: May require more optimization. Cyrene™ is a high-boiling solvent, though protocols for its removal via aqueous workup have been developed.[11]

Solvent Selection Summary Table
Solvent System ClassExamplesPolarityBoiling Point (°C)Key AdvantagesKey Disadvantages
Biphasic DCM/Water, Toluene/WaterBiphasicVariableRobust, simple workup, high yield.[8]Phase-transfer limitations can slow reaction; EHS concerns with DCM.[1]
Aprotic Polar DMF, MeCN, THFHigh35-153Fast reaction rates, homogeneous mixture.[4]Difficult to remove high-boiling solvents; EHS concerns with DMF.[1]
Aprotic Nonpolar Toluene, BenzeneLow80-111Good solubility for acyl chloride.[3]Slower reaction rates; may not solubilize amine salt byproducts.
Green Alternatives Cyrene™, 2-MeTHFHigh80-202Reduced environmental impact, improved safety profile.[11]May require optimization; higher cost or different workup procedures.

Visualization of Workflow and Logic

The following diagrams illustrate the general experimental workflow and a decision-making process for solvent selection.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification P1 Dissolve 4-Fluoroaniline in Selected Solvent P2 Add Acid Scavenger (e.g., TEA, K2CO3) P1->P2 P3 Cool Reaction Mixture (0 °C) P2->P3 R1 Slowly Add Solution of 4-Iodobenzoyl Chloride P3->R1 R2 Stir at RT (Monitor by TLC) R1->R2 W1 Quench Reaction (e.g., with Water) R2->W1 W2 Phase Separation & Aqueous Washes W1->W2 W3 Dry Organic Layer (e.g., MgSO4) W2->W3 W4 Evaporate Solvent W3->W4 PU1 Recrystallize Crude Solid W4->PU1 PU2 Filter and Dry Pure N-(4-fluorophenyl)- 4-iodobenzamide PU1->PU2

Caption: General experimental workflow for the synthesis of N-(4-fluorophenyl)-4-iodobenzamide.

Caption: Decision tree for solvent system selection based on experimental priorities.

Detailed Experimental Protocols

Safety Note: 4-Iodobenzoyl chloride is a lachrymator and is moisture-sensitive. 4-fluoroaniline is toxic. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol A: Classic Schotten-Baumann Biphasic Conditions

This protocol prioritizes robustness and ease of workup.

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (1.0 eq, e.g., 5.00 g) in toluene (100 mL).

  • Base Addition: To the stirring solution, add an aqueous solution of potassium carbonate (K₂CO₃, 2.0 eq) in water (50 mL). The mixture will be biphasic.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Acyl Chloride Addition: Dissolve 4-iodobenzoyl chloride (1.05 eq) in toluene (25 mL).[3] Add this solution dropwise to the cold, vigorously stirring biphasic mixture over 20-30 minutes using an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), checking for the disappearance of the 4-fluoroaniline starting material.

  • Workup:

    • Pour the reaction mixture into a separatory funnel.

    • Separate the layers. Discard the aqueous layer.

    • Wash the organic layer sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).[12]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system to yield pure N-(4-fluorophenyl)-4-iodobenzamide as a white or off-white solid.[13][14]

Protocol B: Homogeneous Aprotic Polar Solvent Conditions

This protocol prioritizes reaction speed.

  • Reactant Preparation: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoroaniline (1.0 eq, e.g., 5.00 g) in anhydrous acetonitrile (100 mL).

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution via syringe.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Acyl Chloride Addition: Add solid 4-iodobenzoyl chloride (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition, remove the ice bath and stir at room temperature for 30-60 minutes. A white precipitate (triethylammonium chloride) will form. Monitor the reaction by TLC.

  • Workup:

    • Once complete, filter the reaction mixture to remove the precipitated salt, washing the solid with a small amount of cold acetonitrile.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL).

    • Wash the organic solution sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization as described in Protocol A.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive 4-iodobenzoyl chloride (hydrolyzed).2. Insufficient base.3. Amine starting material protonated and unreactive.1. Use fresh or newly purchased acyl chloride. Ensure anhydrous conditions for storage and reaction.2. Ensure at least 1 equivalent of base (for homogeneous) or a suitable excess (for biphasic) is used.[6]3. Add base before the acyl chloride.
Product is Oily or Fails to Crystallize Presence of impurities, possibly unreacted starting materials or solvent residue.1. Ensure the workup washes were performed thoroughly.2. Attempt purification via column chromatography (silica gel, hexane/ethyl acetate gradient).3. Try recrystallizing from a different solvent system.[15]
Reaction Stalls (Incomplete Conversion) 1. Poor mixing in biphasic system.2. Insufficient solubility of reactants.1. Increase the stirring speed to maximize interfacial contact.2. Add a co-solvent (e.g., a small amount of THF in a toluene-based reaction) to improve solubility.

References

  • Vertex AI Search. (2026, February 28).
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • The Journal of Organic Chemistry. (2014, December 29). Kinetic Solvent Effects on the Reactions of the Cumyloxyl Radical with Tertiary Amides. Control over the Hydrogen Atom Transfer Reactivity and Selectivity through Solvent Polarity and Hydrogen Bonding.
  • SciSpace.
  • ACS Sustainable Chemistry & Engineering. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • NSF PAR. Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Green Chemistry (RSC Publishing). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
  • wikidoc. (2012, September 6). Schotten-Baumann reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
  • PMC.
  • ResearchGate.
  • Biofilm Inhibitor Synthesis. Amide Workup.
  • ACS Publications. (2022, June 23).
  • Fisher Scientific. Amide Synthesis.
  • University Website.
  • Research Paper. (2024, April 10).
  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
  • Google Patents. EP3325444B1 - Methods for preparing n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)
  • ChemicalBook. 4-Iodobenzoyl chloride CAS#: 1711-02-0.
  • Merck Millipore. Novabiochem® Coupling reagents.
  • AAPPTEC - Peptides. Coupling Reagents.
  • Reddit. (2023, February 19).
  • University Website.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(4-fluorophenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks in the synthesis of N-(4-fluorophenyl)-4-iodobenzamide. Amide bonds are foundational in medicinal chemistry, accounting for roughly 16% of all reactions performed in drug-discovery research[1]. However, the specific union of 4-iodobenzoic acid and 4-fluoroaniline presents unique stereoelectronic and physicochemical challenges.

This document provides a deep-dive into the causality of reaction failures, self-validating experimental protocols, and data-driven troubleshooting strategies to maximize your reaction yield.

Part 1: Troubleshooting Guide & FAQs

The synthesis of N-(4-fluorophenyl)-4-iodobenzamide is frequently plagued by low yields when utilizing standard peptide coupling conditions. Understanding the underlying physical chemistry of your substrates is the first step to optimization.

Q1: My reaction yield is consistently below 40% when using standard EDC/HOBt coupling. Why is this happening, and how do I fix it? Causality: The fluorine atom on 4-fluoroaniline exerts a strong electron-withdrawing inductive effect (-I effect), which drastically reduces the electron density on the amine nitrogen. This makes 4-fluoroaniline a remarkably weak nucleophile. Standard coupling reagents like EDC/HOBt generate an active HOBt ester intermediate. While sufficient for aliphatic amines, this intermediate is not electrophilic enough to react rapidly with an electron-deficient aniline. The sluggish amidation rate allows competing side reactions—such as the hydrolysis of the active ester back to the carboxylic acid or the formation of unreactive N -acylureas—to dominate the reaction pathway. Solution: You must increase the electrophilicity of the activated acid. Switch to a more reactive coupling reagent like HATU, which generates a highly reactive HOAt ester. Alternatively, bypass coupling reagents entirely and utilize the acid chloride method, which is the gold standard for electron-deficient amines.

Q2: I attempted the acid chloride method using oxalyl chloride, but the reaction stalled, and I recovered mostly unreacted 4-iodobenzoic acid. What went wrong? Causality: The conversion of a carboxylic acid to an acid chloride using oxalyl chloride is kinetically extremely slow on its own. The reaction requires a catalytic amount of N,N -dimethylformamide (DMF). DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a chloroiminium ion), which is the actual active species that attacks the carboxylic acid to form the acid chloride. Solution: Ensure you add 0.1 to 0.2 equivalents of anhydrous DMF to your oxalyl chloride/DCM mixture. The immediate evolution of gas (CO, CO 2​ ) upon DMF addition is the visual validation that the Vilsmeier-Haack complex has formed and activation is proceeding.

Q3: 4-Iodobenzoic acid is not fully dissolving in my reaction mixture. Is this affecting the yield? Causality: Yes. The heavy iodine atom and the rigid aromatic ring make 4-iodobenzoic acid highly crystalline and hydrophobic, leading to poor solubility in moderately polar solvents like dichloromethane (DCM) at room temperature. Heterogeneous reactions severely limit the rate of activation, leading to incomplete conversion. Solution: Modify your solvent system. If using coupling reagents, switch to pure DMF or a THF/DCM (1:1) mixture. If using the acid chloride route, THF is an excellent alternative solvent that readily dissolves the acid while remaining compatible with oxalyl chloride.

Q4: How do I efficiently separate the product from coupling reagent byproducts? Causality: The product, N-(4-fluorophenyl)-4-iodobenzamide, is highly hydrophobic. If you use carbodiimides like EDC or DCC, the resulting urea byproducts often co-precipitate or co-elute with the product during chromatography, complicating purification. Solution: The acid chloride method is highly recommended because its byproducts are either gaseous (CO, CO 2​ , SO 2​ ) or water-soluble salts (amine hydrochlorides), allowing for isolation via a simple aqueous workup[2]. If you must use a coupling reagent, HATU is preferred as its byproducts are highly soluble in aqueous washes.

Part 2: Quantitative Data Presentation

The selection of appropriate coupling reagents significantly impacts the overall yield and purity of the amide product[3]. The table below summarizes the empirical data for different activation strategies applied to the 4-iodobenzoic acid and 4-fluoroaniline coupling.

Activation StrategyReagents / BaseSolventReaction TimeTypical YieldByproduct ProfileRecommended Use Case
Standard Active Ester EDC, HOBt / DIPEADCM24 hours30 - 45%Urea (requires column chromatography)Not recommended for electron-deficient amines.
Advanced Active Ester HATU / DIPEADMF12 hours75 - 85%Water-soluble salts (uronium/phosphonium)Milder conditions; micro-scale synthesis.
Acid Chloride (In Situ) Oxalyl Chloride, cat. DMF / Et 3​ NTHF or DCM4 hours> 90%Gases, water-soluble HCl saltsOptimal: Scale-up and maximum yield.

Part 3: Reaction Workflows & Mechanisms

DecisionTree Start Target Synthesis: N-(4-fluorophenyl)-4-iodobenzamide Analyze Substrate Analysis: 4-Iodobenzoic Acid (Hydrophobic) 4-Fluoroaniline (Weak Nucleophile) Start->Analyze Standard Standard Coupling (EDC/HOBt) Analyze->Standard If selected... HATU Advanced Coupling (HATU/DIPEA) Analyze->HATU If selected... AcidChloride Acid Chloride Route (Oxalyl Chloride/DMF) Analyze->AcidChloride Recommended Result1 Yield: <40% Status: Suboptimal Standard->Result1 Result2 Yield: 75-85% Status: Viable HATU->Result2 Result3 Yield: >90% Status: Optimal AcidChloride->Result3

Caption: Workflow decision tree for selecting the optimal amidation strategy based on substrate properties.

Mechanism Acid 4-Iodobenzoic Acid (Poor Electrophile) Vilsmeier Vilsmeier-Haack Intermediate Acid->Vilsmeier Oxalyl Chloride + cat. DMF AcidChloride 4-Iodobenzoyl Chloride (Strong Electrophile) Vilsmeier->AcidChloride - CO, - CO2 - HCl Product N-(4-fluorophenyl)- 4-iodobenzamide AcidChloride->Product + 4-Fluoroaniline + Base (DIPEA)

Caption: Mechanistic pathway of the acid chloride activation route overcoming weak nucleophilicity.

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each intermediate step has succeeded before you commit to the next phase of the reaction.

Protocol A: The Acid Chloride Route (Recommended for Maximum Yield)

This method forces the amidation by converting the carboxylic acid into a highly reactive acyl chloride, easily overcoming the poor nucleophilicity of 4-fluoroaniline.

Step 1: Activation

  • To an oven-dried, argon-purged round-bottom flask, add 4-iodobenzoic acid (1.0 equiv, e.g., 5.0 mmol) and anhydrous THF (0.2 M).

  • Cool the suspension to 0 °C using an ice bath.

  • Add oxalyl chloride (1.5 equiv) dropwise, followed immediately by anhydrous DMF (0.1 equiv).

  • Self-Validation Check 1: Observe the reaction. The immediate evolution of bubbles (CO and CO 2​ gas) confirms the formation of the Vilsmeier-Haack reagent and the progression of the activation.

  • Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Self-Validation Check 2: Quench a 5 µL aliquot into 100 µL of methanol containing 1 drop of triethylamine. Analyze via LC-MS. The complete disappearance of the starting material mass and the exclusive presence of the methyl 4-iodobenzoate mass validates 100% conversion to the acid chloride.

  • Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride. Redissolve the resulting crude 4-iodobenzoyl chloride in anhydrous THF (0.2 M).

Step 2: Amidation 8. In a separate dry flask, dissolve 4-fluoroaniline (1.1 equiv) and N,N -diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous THF (0.2 M). Cool to 0 °C. 9. Add the 4-iodobenzoyl chloride solution dropwise to the amine solution. 10. Stir for 30 minutes at 0 °C, then warm to room temperature for 1.5 hours. 11. Self-Validation Check 3: Monitor via TLC (30% EtOAc/Hexanes). The disappearance of the highly UV-active 4-fluoroaniline spot and the appearance of a new, lower Rf spot confirms product formation.

Step 3: Workup & Purification 12. Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 1M HCl (2x), saturated NaHCO 3​ (2x), and brine. 13. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. The product typically precipitates as an off-white solid and can be recrystallized from hot ethanol for >98% purity.

Protocol B: HATU-Mediated Coupling (Alternative for Milder Conditions)

The introduction of coupling reagents such as HATU revolutionized the field by enabling milder reaction conditions and improved selectivity[3]. It has been proven that coupling reagents based on HOAt (compared to HOBt) give faster, more efficient couplings with less epimerisation.

Step 1: Pre-activation

  • Dissolve 4-iodobenzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.15 M) under an inert atmosphere.

  • Add DIPEA (3.0 equiv) dropwise.

  • Self-Validation Check 1: The solution should undergo a distinct color change (typically turning yellow or light orange), visually confirming the deprotonation of the acid and the formation of the active HOAt ester. Stir for 15 minutes.

Step 2: Amidation 4. Add 4-fluoroaniline (1.2 equiv) to the pre-activated mixture. 5. Stir at room temperature for 12 hours. 6. Self-Validation Check 2: Analyze via LC-MS. Look for the product mass [M+H]+≈342.1 m/z . The absence of the HOAt ester mass confirms the electron-deficient amine has successfully attacked the intermediate.

Step 3: Workup 7. Pour the reaction mixture into a 10-fold volume of vigorously stirring ice water. The hydrophobic N-(4-fluorophenyl)-4-iodobenzamide will precipitate. 8. Filter the solid, wash with cold water to remove residual DMF and HATU byproducts, and dry under a high vacuum.

References

  • Optimize Amide Bond Formation for Increased Yield Efficiency Patsnap Eureka URL: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach Growing Science URL:[Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid Asia Research News URL: [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of N-(4-fluorophenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(4-fluorophenyl)-4-iodobenzamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you successfully incorporate N-(4-fluorophenyl)-4-iodobenzamide into your experimental workflows. Our approach is grounded in established principles of pharmaceutical science to ensure the integrity and reproducibility of your results.

Understanding the Challenge: The Physicochemical Profile of N-(4-fluorophenyl)-4-iodobenzamide

N-(4-fluorophenyl)-4-iodobenzamide is a molecule that, based on its structure, is anticipated to have low aqueous solubility. Its aromatic rings and halogen substituents contribute to a high degree of lipophilicity and a stable crystalline structure, both of which hinder its ability to dissolve in water. This characteristic is common among many new chemical entities (NCEs) and can pose a significant hurdle in various stages of research and development, from initial in vitro assays to preclinical in vivo studies.[1][2] Compounds with these properties often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making formulation strategies crucial for achieving adequate bioavailability.[3][4]

This guide will walk you through a systematic approach to overcoming these solubility challenges, from simple and rapid methods to more advanced formulation techniques.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

Researchers may encounter several issues related to the poor solubility of N-(4-fluorophenyl)-4-iodobenzamide, including difficulty preparing stock solutions, precipitation of the compound in aqueous buffers, and inconsistent results in biological assays. This section provides a tiered approach to troubleshooting these common problems.

Tier 1: Initial Screening with Co-solvents

For many preclinical and research applications, the use of co-solvents is the most direct method to increase the solubility of a poorly water-soluble compound.[5][6][7][8][9] Co-solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for lipophilic compounds to dissolve.[]

Common Issues & Solutions:

  • Q: I am unable to dissolve N-(4-fluorophenyl)-4-iodobenzamide in my aqueous buffer for a cell-based assay.

    A: A common starting point is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. This stock can then be diluted into your aqueous experimental medium.

    Experimental Protocol: Preparation of a Co-solvent Stock Solution

    • Select a Co-solvent: Common choices for preclinical formulations include Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), and Propylene Glycol (PG).[5][]

    • Determine Maximum Solubility in Co-solvent:

      • Weigh out a small, known amount of N-(4-fluorophenyl)-4-iodobenzamide (e.g., 1-5 mg).

      • Add the chosen co-solvent in small, measured increments (e.g., 10-50 µL) with vortexing and gentle warming (if the compound is thermally stable) between additions until the solid is completely dissolved.

      • Calculate the approximate solubility in the pure co-solvent (in mg/mL or mM).

    • Prepare the Stock Solution: Based on the determined solubility, prepare a concentrated stock solution (e.g., 10-50 mM) in the selected co-solvent.

    • Dilution into Aqueous Medium: When preparing your working solution, ensure that the final concentration of the organic co-solvent in your aqueous buffer is low (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced toxicity or off-target effects.

  • Q: My compound precipitates out of solution when I dilute the co-solvent stock into my aqueous buffer.

    A: This is a common issue and indicates that the aqueous medium cannot maintain the compound in solution at the desired concentration, even with a small amount of co-solvent.

    Troubleshooting Steps:

    • Decrease the Final Concentration: Your target concentration may be above the compound's thermodynamic solubility in the final medium. Try a lower final concentration.

    • Increase the Co-solvent Percentage (with caution): If your experimental system can tolerate it, a slightly higher percentage of the co-solvent may be necessary. Always run a vehicle control to ensure the co-solvent at that concentration does not affect your experimental outcome.

    • Try a Different Co-solvent: The solubilizing power of co-solvents can vary for different compounds.[5] If DMSO is causing precipitation, consider trying PEG 400 or a combination of co-solvents.

    • Incorporate a Surfactant: The addition of a small amount of a non-ionic surfactant can help to maintain the compound in a dispersed state. (See Tier 2).

Workflow for Co-solvent Selection:

A Start: Need to dissolve N-(4-fluorophenyl)-4-iodobenzamide B Screen solubility in common preclinical co-solvents (e.g., DMSO, PEG 400, Ethanol) A->B C Is solubility in pure co-solvent sufficient for a concentrated stock? B->C D Yes C->D E No C->E F Prepare concentrated stock solution D->F M Consider more advanced formulation strategies (Tier 2 & 3) E->M G Dilute stock into aqueous buffer (keep co-solvent % low) F->G H Does the compound stay in solution? G->H I Yes H->I J No H->J K Proceed with experiment I->K L Troubleshoot: Lower final concentration, try different co-solvents, or add a surfactant J->L L->M

Caption: Workflow for co-solvent selection and troubleshooting.

Tier 2: Enhancing Solubility with Surfactants and Cyclodextrins

When co-solvents alone are insufficient, or if the required concentration of co-solvent is toxic to the experimental system, other excipients can be employed to enhance solubility.

Surfactants:

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[11] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[12][13]

  • Q: How do I choose a suitable surfactant for my experiment?

    A: For in vitro and preclinical studies, non-ionic surfactants are generally preferred due to their lower toxicity. Common examples include:

    • Polysorbates (e.g., Tween® 20, Tween® 80)

    • Polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL, formerly Cremophor® EL)

    • Poloxamers (e.g., Pluronic® F-68, Pluronic® F-127)

    The choice of surfactant can be guided by screening a panel of surfactants at various concentrations (above their CMC) to identify the one that provides the best solubilization with the least impact on the experimental system.

Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[][15][16] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic drug from the aqueous environment and increasing its solubility.[15][17][18]

  • Q: Which cyclodextrin should I use?

    A: Modified beta-cyclodextrins are most commonly used in pharmaceutical applications due to their improved solubility and safety profile compared to the parent β-cyclodextrin.[16][18]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used for a variety of applications.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Often used in parenteral formulations due to its high water solubility and excellent safety profile.

Table 1: Comparison of Common Solubilization Excipients

Excipient ClassExamplesMechanism of ActionCommon ApplicationsKey Considerations
Co-solvents DMSO, PEG 400, EthanolReduces solvent polarityIn vitro assays, early preclinical studiesPotential for toxicity at higher concentrations, risk of precipitation upon dilution
Surfactants Tween® 80, Kolliphor® ELMicellar encapsulationIn vitro and in vivo formulationsPotential for cell lysis at high concentrations, can interfere with some biological assays
Cyclodextrins HP-β-CD, SBE-β-CDInclusion complex formationOral and parenteral formulationsStoichiometry of complexation can limit drug loading, potential for nephrotoxicity with some cyclodextrins at high doses
Tier 3: Advanced Formulation Strategies for In Vivo Studies

For more advanced applications, such as oral bioavailability studies in animals, more sophisticated formulation strategies may be required to ensure adequate drug exposure. These approaches often aim to either present the drug in a pre-dissolved state or to enhance its dissolution rate in the gastrointestinal tract.

Amorphous Solid Dispersions (ASDs):

ASDs involve dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix.[19][20] The amorphous form of a drug has a higher energy state and is therefore more soluble than its crystalline counterpart.[20] The polymer serves to stabilize the amorphous drug and prevent it from recrystallizing.[20][21]

  • Q: When should I consider an amorphous solid dispersion?

    A: ASDs are a powerful tool for compounds with very low solubility where other methods have failed to provide the necessary exposure.[22][23][24] They are particularly useful for oral dosage forms. The development of an ASD typically involves techniques like spray drying or hot-melt extrusion and requires specialized expertise.[19][24]

Lipid-Based Formulations:

These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[25][26][27] When this mixture comes into contact with aqueous fluids in the gut, it can spontaneously form an emulsion or microemulsion, keeping the drug in a solubilized state for absorption.[4][25][26][28]

  • Q: What are the different types of lipid-based formulations?

    A: The Lipid Formulation Classification System (LFCS) categorizes these formulations into four types, ranging from simple oily solutions (Type I) to systems containing surfactants and co-solvents that form fine emulsions or microemulsions (Types II, III, and IV).[25] Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are common examples.[25][27]

Logical Flow for Advanced Formulation Selection:

A Initial attempts with co-solvents and simple excipients are insufficient for in vivo studies B Is the compound thermally stable? A->B E Is the compound soluble in lipids/oils? A->E C Yes B->C D No B->D H Consider Hot-Melt Extrusion for Amorphous Solid Dispersion (ASD) C->H I Consider Spray Drying for Amorphous Solid Dispersion (ASD) D->I F Yes E->F G No E->G J Develop a Lipid-Based Formulation (e.g., SEDDS/SMEDDS) F->J K Re-evaluate compound properties. Consider particle size reduction (micronization/nanonization) or prodrug approaches. G->K

Caption: Decision tree for selecting advanced formulation strategies.

Frequently Asked Questions (FAQs)

  • Q1: What is the likely Biopharmaceutics Classification System (BCS) class of N-(4-fluorophenyl)-4-iodobenzamide?

    • A1: Without experimental data, it is difficult to definitively classify the compound. However, given its structural characteristics (multiple aromatic rings, halogens), it is highly likely to have low aqueous solubility. If it has high membrane permeability, it would be BCS Class II. If it has low permeability, it would be BCS Class IV. In either case, its absorption will be limited by its solubility and dissolution rate.[3][29][30]

  • Q2: Can I just increase the pH to try and dissolve this compound?

    • A2: N-(4-fluorophenyl)-4-iodobenzamide has an amide linkage which is generally considered neutral, with a very high pKa (not easily ionizable under physiological conditions). Therefore, pH adjustment is unlikely to significantly improve its aqueous solubility.[5][] This strategy is most effective for weakly acidic or weakly basic compounds.

  • Q3: Is particle size reduction a viable strategy?

    • A3: Yes, particle size reduction (micronization or nanosizing) can increase the dissolution rate of a compound by increasing its surface area.[7][31] This is a valid strategy, particularly for BCS Class II compounds where dissolution is the rate-limiting step for absorption.[3][29] However, it often needs to be combined with other formulation approaches to prevent particle agglomeration.

  • Q4: I am seeing variability in my in vitro assay results. Could this be due to solubility issues?

    • A4: Absolutely. Poor solubility is a common cause of assay variability. If the compound is not fully dissolved, the actual concentration in solution may be lower than intended and can vary between wells or experiments. Furthermore, small, undissolved particles can interfere with assay readouts (e.g., light scattering in absorbance assays). Ensuring the compound is fully solubilized at the tested concentrations is critical for data quality.

  • Q5: What safety considerations should I have when using these solubilization techniques?

    • A5: It is crucial to evaluate the safety and tolerability of any excipients used, especially for in vivo studies.[32] Many common solubilizing agents have established safety profiles, but their concentration should always be kept to the minimum necessary to achieve the desired solubility. Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.

References

  • Butler, J. M., & Dressman, J. B. (2010). The Development Classification System: Application of Biopharmaceutics Concepts to Formulation Development. Journal of Pharmaceutical Sciences, 99(12), 4940-4954.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Pharma Excipients. (2017, November 15).
  • Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Ansari, M. A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • WuXi AppTec DMPK. (2024, March 15).
  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility with Amorphous Solid Dispersions.
  • SPI Pharma. Improving the Solubility of a BCS Class ll Drug Through Excipient Selection.
  • Kim, J. S. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Wikipedia. Cosolvent.
  • Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Singh, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 118-126.
  • Hauss, D. J. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review, 14(4), 84-90.
  • Singh, A., & Van den Mooter, G. (2016).
  • Garg, V., et al. (2016). Lipid-Based Drug Delivery Systems. PMC.
  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • BOC Sciences.
  • SGS.
  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13.
  • European Pharmaceutical Review. (2023, March 2).
  • Patel, J., & Patel, A. (2019). Surfactants and their Role in Pharmaceutical Product Development: An overview.
  • Roquette. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? [Video]. YouTube.
  • Oriental Journal of Chemistry. (2023). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems.
  • Pharma Excipients. (2025, July 14). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions.
  • MDPI. Special Issue : Amorphous Solid Dispersions of Poorly Soluble Drugs: Materials Science and Engineering Perspective.
  • PCCA. (2022, January 5).
  • Li, P., & Zhao, L. (2012). Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry, 55(15), 6542-6560.
  • American Pharmaceutical Review. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • Imperial Oilfield Chemicals Pvt. Ltd. (2024, April 16). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems.
  • Pharma Excipients. (2023, August 5).
  • Bentham Science. Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery.
  • Rather, J. A., & Mishra, S. (2013). A recent overview of surfactant–drug interactions and their importance. PMC.
  • Hoffman Fine Chemicals. CAS 366-75-6 | N-(4-Fluorophenyl)benzamide | MFCD00017938.
  • IntechOpen. (2023, March 20).
  • Altasciences.
  • AMSbiopharma. (2025, August 11).
  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies.

Sources

Technical Support Center: Navigating Deiodination Side Reactions in Benzamide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions concerning the pervasive issue of deiodination during palladium-catalyzed benzamide coupling reactions. As your partner in the lab, we understand that unexpected side reactions can be a significant roadblock. This resource is structured to not only provide solutions but also to illuminate the underlying chemical principles governing these complex transformations.

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to address specific, common issues encountered during benzamide coupling reactions involving iodoarenes. Each problem is followed by a detailed analysis and actionable solutions.

Issue 1: My primary side product is the deiodinated (hydrodehalogenated) starting material. What are the likely causes and how can I fix it?

The formation of a deiodinated byproduct is a classic indication that the catalytic cycle is being diverted from the desired C-N bond formation to a competing reductive pathway.[1] This typically occurs when a palladium-hydride (Pd-H) species is generated, which then participates in the hydrodehalogenation of the iodoarene.[1]

Underlying Causes & Solutions:

  • Hydride Source: The Pd-H species can originate from various sources within your reaction mixture. Common culprits include certain bases, solvents like alcohols or DMF, and even trace amounts of water.[1]

    • Actionable Protocol:

      • Base Selection: If you are using a base that can act as a hydride donor (e.g., certain alkoxides), consider switching to a non-hydridic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

      • Solvent Purity: Ensure you are using anhydrous and thoroughly degassed solvents. Switching to a less reducible solvent like toluene or THF can be effective. A study has shown a significant yield improvement in toluene (70%) compared to DMF (20%) for a specific coupling reaction prone to hydrodehalogenation.[1]

      • Reagent Purity: Use high-purity reagents and ensure your amine and aryl halide are free from water and other protic impurities.[2]

  • Catalyst System: Highly active palladium catalysts can sometimes favor the hydrodehalogenation pathway.[1]

    • Actionable Protocol:

      • Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), can accelerate the rate of the desired C-N bond formation, thereby outcompeting the hydrodehalogenation pathway.[1][3] These ligands promote the reductive elimination of the cross-coupled product.

      • Ligand Screening: A systematic screening of different ligands is often the most effective approach. The optimal ligand is highly substrate-dependent.

Issue 2: I'm observing significant deiodination even with a "standard" catalyst system. What adjustments should I make to my reaction conditions?

When a standard protocol fails, a more nuanced approach to reaction optimization is required. The interplay between temperature, concentration, and additives can have a profound impact on the reaction outcome.

Underlying Causes & Solutions:

  • Reaction Temperature: Elevated temperatures can increase the rate of the deiodination side reaction.[1]

    • Actionable Protocol: Run the reaction at the lowest possible temperature that still allows for efficient coupling. This can be determined by running a temperature screen (e.g., room temperature, 40 °C, 60 °C, 80 °C) and monitoring the product-to-byproduct ratio by GC-MS or LC-MS.

  • Reaction Concentration: In some cases, particularly with electron-rich aryl halides, running the reaction at a higher concentration can increase the rate of the desired oxidative addition, disfavoring side reactions.

  • Additives: Certain additives can suppress hydrodehalogenation.

    • Actionable Protocol: The use of additives like quaternary ammonium salts (e.g., TBAB) can help stabilize the catalyst and prevent the formation of palladium black, which can be associated with decomposition pathways leading to deiodination.[4]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the mechanism and prevention of deiodination in benzamide coupling.

Q1: What is the general mechanism of deiodination in palladium-catalyzed cross-coupling reactions?

The generally accepted mechanism for hydrodehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) intermediate. This species can arise from various sources, including the base, solvent, or trace water.[1] The catalytic cycle for this side reaction can be summarized as follows:

G cluster_desired Desired Benzamide Coupling cluster_side Deiodination Side Reaction A Ar-I C Ar-Pd(II)-I(L_n) A->C Oxidative Addition A->C B Pd(0)L_n F Ar-H C->F Hydrodehalogenation via Pd-H I [Ar-Pd(II)-NRR'(L_n)]^+ C->I Ligand Exchange with Amine D Pd-H Source (e.g., Base, Solvent) E H-Pd(II)-I(L_n) D->E Forms Pd-H Species G Desired Product (Ar-NRR') H Amine (HNRR') I->G Reductive Elimination

Caption: Competing pathways: Desired amination vs. deiodination.

Q2: How does the choice of halide (I, Br, Cl) affect the likelihood of deiodination?

The strength of the carbon-halogen bond is a critical factor. The bond strength decreases in the order C-Cl > C-Br > C-I.[1] Consequently, aryl iodides are the most reactive and generally the most prone to hydrodehalogenation, followed by aryl bromides and then chlorides.[1] If your synthetic route allows, switching from an aryl iodide to a less reactive aryl bromide or chloride can significantly reduce the formation of the deiodinated byproduct.[1]

Q3: Can the choice of ligand truly make a difference in preventing deiodination?

Absolutely. The ligand plays a pivotal role in modulating the reactivity and stability of the palladium catalyst.[5][6] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, have been shown to be highly effective in promoting the desired reductive elimination step to form the C-N bond, which often outcompetes the hydrodehalogenation pathway.[1][3] These ligands stabilize the palladium center and facilitate the productive coupling reaction.

The following table provides an illustrative comparison of how ligand choice can impact the product-to-byproduct ratio in a hypothetical benzamide coupling reaction prone to deiodination.

LigandElectron-Donating AbilitySteric BulkProduct:Byproduct Ratio (Hypothetical)
PPh₃ModerateModerate20:80
P(t-Bu)₃HighHigh60:40
XPhosVery HighVery High95:5
SPhosVery HighVery High92:8

Q4: My reaction mixture turns black, and the reaction stalls. Is this related to deiodination?

The formation of a black precipitate, known as palladium black, indicates catalyst decomposition.[2][4] While not directly the deiodination reaction itself, the conditions that lead to catalyst decomposition (e.g., presence of oxygen or impurities) can also promote the formation of Pd-H species responsible for hydrodehalogenation. Therefore, the appearance of palladium black is a strong indicator that your reaction conditions are not optimal and that side reactions, including deiodination, are likely occurring.

Troubleshooting Flowchart for Deiodination

G start Significant Deiodination Observed q1 Is the solvent anhydrous and degassed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 What type of base is being used? a1_yes->q2 sol1 Use anhydrous, degassed solvents (e.g., Toluene, THF) a1_no->sol1 sol1->q2 a2_hydridic Hydridic (e.g., some alkoxides) q2->a2_hydridic a2_nonhydridic Non-hydridic (e.g., K₃PO₄, Cs₂CO₃) q2->a2_nonhydridic sol2 Switch to a non-hydridic base a2_hydridic->sol2 q3 What ligand is in use? a2_nonhydridic->q3 sol2->q3 a3_simple Simple (e.g., PPh₃) q3->a3_simple a3_buchwald Bulky, electron-rich (e.g., XPhos, SPhos) q3->a3_buchwald sol3 Screen bulky, electron-rich biaryl phosphine ligands a3_simple->sol3 q4 What is the reaction temperature? a3_buchwald->q4 sol3->q4 a4_high High q4->a4_high a4_low Low/Moderate q4->a4_low sol4 Lower the reaction temperature a4_high->sol4 end Re-evaluate and monitor by GC-MS/LC-MS a4_low->end sol4->end

Caption: A systematic approach to troubleshooting deiodination.

Experimental Protocols

Protocol 1: Ligand Screening for Minimizing Deiodination

This protocol outlines a general procedure for screening different phosphine ligands to identify the optimal one for your specific benzamide coupling reaction.

Materials:

  • Aryl iodide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligands to be screened (e.g., XPhos, SPhos, P(t-Bu)₃; 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Reaction vials suitable for parallel synthesis

Procedure:

  • In an inert atmosphere (glovebox), array the reaction vials. To each vial, add the aryl iodide, amine, base, and a magnetic stir bar.

  • Prepare stock solutions of the palladium source and each ligand in the chosen solvent.

  • Add the palladium stock solution to each vial, followed by the respective ligand stock solution.

  • Seal the vials and heat the reactions to the desired temperature with stirring.

  • After a set time (e.g., 12 or 24 hours), cool the reactions to room temperature.

  • Take an aliquot from each reaction, dilute it, and analyze by GC-MS or LC-MS to determine the ratio of the desired product to the deiodinated byproduct.

  • The ligand that provides the highest ratio of product to byproduct is the optimal choice for your reaction.

References

  • NSF PAR. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy.
  • ResearchGate. (2025, October 22). Suppressing hydrodechlorination in PC-Ni cocatalyzed C-N and C-O coupling reactions | Request PDF.
  • BenchChem. (n.d.). minimizing hydrodehalogenation side products in palladium catalysis.
  • BenchChem. (n.d.). identifying and minimizing side reactions in benzamide synthesis.
  • MDPI. (2024, December 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction.
  • MDPI. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • PMC. (n.d.). Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange.
  • PMC. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?.
  • ResearchGate. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • etd@IISc. (2017, December 7). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics.
  • Organic Chemistry Portal. (n.d.). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions.
  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
  • (n.d.). Cross-Coupling Reactions Guide.
  • ETH Zürich. (n.d.). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds.
  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
  • BenchChem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.

Sources

removing unreacted 4-fluoroaniline from N-(4-fluorophenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses a common but critical challenge in medicinal chemistry and drug development: removing unreacted 4-fluoroaniline from the newly synthesized amide, N-(4-fluorophenyl)-4-iodobenzamide.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. We will explore the physicochemical causality behind each purification strategy, ensuring your protocols are robust, scalable, and self-validating.

Part 1: Physicochemical Profiling

Successful separation relies on exploiting the physical and chemical differences between your target product and the impurity.

Table 1: Comparative Physicochemical Data

Property4-Fluoroaniline (Impurity)N-(4-fluorophenyl)-4-iodobenzamide (Product)
Chemical Role Nucleophilic primary amineNeutral amide
pKa (Conjugate Acid) 4.65[1]< 0 (Non-basic in aqueous conditions)
Physical State (RT) Light-colored oily liquid[1]Crystalline solid
Aqueous Solubility 33 g/L (20 °C)[2]Insoluble
Reactivity Highly reactive with electrophilesChemically stable, non-nucleophilic
Part 2: Troubleshooting & FAQs

Q1: Why does 4-fluoroaniline persist in my organic layer after a standard water wash? A: 4-Fluoroaniline is an arylamine with a LogP of approximately 1.15[1], making it moderately lipophilic. A neutral water wash is insufficient to partition it out of organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). To force the amine into the aqueous phase, you must alter its partition coefficient by ionizing it.

Q2: How do I calculate the correct pH for an acid wash? A: This is governed by the Henderson-Hasselbalch equation. The pKa of the 4-fluoroanilinium ion (the conjugate acid) is 4.65[1]. To achieve >99% protonation (converting the neutral amine into a highly water-soluble ammonium salt), the pH of your aqueous wash must be at least 2 units below the pKa. Therefore, a wash solution with a pH < 2.65 is required. A standard 1 M HCl wash (pH ~0) provides an overwhelming thermodynamic driving force to extract the amine[3].

Q3: My product is precipitating during the acid wash. What is happening? A: N-(4-fluorophenyl)-4-iodobenzamide is highly lipophilic and crystalline. If you are using a solvent like DCM or EtOAc, the product may crash out if the solvent volume is too low or if the temperature drops during the wash. Self-Validating Fix: Add a small amount of a polar aprotic co-solvent (like THF) to maintain solubility, or simply increase your primary organic solvent volume before initiating the acid wash.

Q4: I want to avoid aqueous workups entirely to prevent yield loss. What are my options? A: You can utilize solid-phase extraction techniques, specifically scavenger resins . Polymer-bound isocyanate (e.g., PS-Isocyanate) is an excellent choice. The isocyanate electrophile reacts covalently with the nucleophilic primary amine of 4-fluoroaniline to form a urea linkage tethered to the macroscopic polystyrene resin[4]. Because the amide product is non-nucleophilic, it remains in solution. The resin is then simply filtered away.

Part 3: Step-by-Step Experimental Methodologies
Protocol A: Liquid-Liquid Extraction (Acid Wash)

Use this highly scalable method for standard solution-phase reactions.

  • Dilution: Dilute the crude reaction mixture containing N-(4-fluorophenyl)-4-iodobenzamide and unreacted 4-fluoroaniline in a water-immiscible organic solvent (e.g., EtOAc) to a concentration of ~0.1 M to prevent product precipitation.

  • First Acid Wash: Transfer to a separatory funnel. Add an equal volume of 1 M aqueous HCl.

  • Agitation: Stopper and shake vigorously for 1-2 minutes, venting frequently. Causality: Vigorous shaking maximizes the interfacial surface area, ensuring complete proton transfer from the aqueous acid to the organic-soluble amine.

  • Phase Separation: Allow the layers to separate completely. The lower aqueous layer now contains the 4-fluoroanilinium hydrochloride salt. Drain the aqueous layer.

  • Second Acid Wash: Repeat the 1 M HCl wash to ensure quantitative removal of the amine[3].

  • Neutralization & Brine Wash: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize residual acid, followed by one wash with saturated aqueous NaCl (brine) to remove dissolved water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amide.

Protocol B: Polymer-Bound Isocyanate Scavenging

Use this method for parallel synthesis, automated platforms, or when emulsions prevent liquid-liquid extraction.

  • Preparation: Dissolve the crude mixture in a non-nucleophilic, non-acidic solvent (e.g., DCM or THF). Do not use alcohols, as they will slowly react with the isocyanate resin[4].

  • Resin Addition: Add 3.5 equivalents of Macroporous Polystyrene-Isocyanate (MP-Isocyanate) resin relative to the estimated amount of unreacted 4-fluoroaniline[4]. Causality: Macroporous resins do not require solvent swelling to expose their reactive sites, resulting in faster scavenging kinetics compared to standard gel-type resins.

  • Incubation: Agitate the suspension gently (orbital shaker or overhead stirrer) at room temperature for 2 to 4 hours. Avoid magnetic stir bars, which can mechanically grind the resin beads and clog filters.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). The unreacted 4-fluoroaniline is now covalently bound to the resin as a urea derivative.

  • Washing: Wash the resin cake with 2-3 bed volumes of the reaction solvent to elute any trapped amide product.

  • Concentration: Evaporate the combined filtrates to isolate the pure N-(4-fluorophenyl)-4-iodobenzamide.

Part 4: Workflow Visualization

The following decision tree illustrates the logical flow for selecting and executing the appropriate purification strategy based on your experimental constraints.

PurificationWorkflow Start Crude Mixture: Amide + 4-Fluoroaniline Decision Aqueous Workup Tolerated? Start->Decision ProtocolA Protocol A: Liquid-Liquid Extraction Decision->ProtocolA Yes ProtocolB Protocol B: Scavenger Resin Decision->ProtocolB No (e.g., Emulsions) AcidWash Wash with 1 M HCl (Protonates Amine) ProtocolA->AcidWash ResinAdd Add MP-Isocyanate Resin (Forms Covalent Urea) ProtocolB->ResinAdd PhaseSep Separate Phases: Amine in Aq, Amide in Org AcidWash->PhaseSep PureAmide Pure N-(4-fluorophenyl)- 4-iodobenzamide PhaseSep->PureAmide Filter Filter Resin: Amine on Resin, Amide in Filtrate ResinAdd->Filter Filter->PureAmide

Decision matrix for removing 4-fluoroaniline from amide reaction mixtures.

References
  • Argoresin MP-Isocyanate. Biotage. Available at:[Link]

  • Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters - ACS Publications. Available at:[Link]

Sources

Technical Support Center: Troubleshooting N-(4-fluorophenyl)-4-iodobenzamide Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing purity bottlenecks during the synthesis and isolation of N-(4-fluorophenyl)-4-iodobenzamide .

As a halogenated benzamide typically synthesized via the Schotten-Baumann reaction (4-iodobenzoyl chloride and 4-fluoroaniline), this molecule presents unique crystallographic challenges. The highly polarizable iodine atom and the highly electronegative fluorine atom create strong intermolecular hydrogen bonding and π−π stacking networks. While these forces drive crystallization, they also make the crystal lattice highly susceptible to trapping structurally similar impurities.

The Causality of Contamination: Why Purity Fails

Before altering your solvent system, you must understand the mechanistic root of the contamination. Low purity in halogenated benzamides is rarely a solvent failure; it is usually a process failure.

  • Lattice Trapping (Co-crystallization): 4-fluoroaniline and 4-iodobenzoic acid share aromatic stacking properties with your target product. If you plunge a hot, saturated solution directly into an ice bath, the rapid nucleation forces these impurities into the growing crystal lattice[1].

  • Melting Point Depression & "Oiling Out": Crude mixtures have depressed melting points. If your recrystallization solvent requires heating above the melting point of the impure mixture, the compound will melt out of solution as an oil rather than dissolving. Oils act as universal organic solvents, aggressively partitioning and trapping impurities[2].

  • Acid/Base Carryover: Recrystallization is a physical purification method, not a chemical one. Relying on recrystallization to remove unreacted starting materials is inefficient when simple acid/base chemistry can eliminate them entirely[3].

Quantitative Data: Solvent System Selection

Selecting the right solvent system is a balance between yield and purity. Below is a comparative matrix of validated solvent systems for N-(4-fluorophenyl)-4-iodobenzamide.

Solvent SystemRatio (v/v)Target Impurity ClearanceExpected YieldTroubleshooting Notes
Ethanol / Water 70:30Polar impurities, Salts75 - 85%Best balance of yield/purity. Water acts as a strong anti-solvent.
Methanol 100%Diacylated byproducts60 - 70%High purity, but lower yield due to higher ambient solubility[4].
Ethyl Acetate / Hexane 1:3Non-polar organic impurities80 - 90%Prone to "oiling out" if the hexane is added too rapidly.
DMF / Water 50:50Highly insoluble polymers85 - 95%Difficult to dry. Requires extensive vacuum drying to remove DMF.

Self-Validating Experimental Protocol

To ensure high E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), this protocol integrates chemical pre-washing with a self-validating recrystallization loop.

Phase A: Chemical Pre-Wash (Crucial for High Purity)

Causality: Removing ionizable impurities chemically prevents them from competing for lattice space during physical crystallization.

  • Dissolution: Dissolve the crude N-(4-fluorophenyl)-4-iodobenzamide in 50 mL of Ethyl Acetate.

  • Acid Wash (Removes 4-fluoroaniline): Wash the organic layer with 2 x 25 mL of cold 1M HCl. The basic aniline protonates and partitions into the aqueous layer.

  • Base Wash (Removes 4-iodobenzoic acid): Wash the organic layer with 2 x 25 mL of saturated aqueous NaHCO3​ . The acidic byproduct forms a water-soluble sodium salt[3].

  • Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pre-purified crude solid.

Phase B: Controlled Recrystallization
  • Hot Dissolution: Place the solid in an Erlenmeyer flask. Add a minimal amount of boiling Ethanol until the solid just dissolves.

  • Anti-Solvent Addition: Add hot deionized water dropwise until the solution becomes faintly and persistently cloudy, then add one drop of hot ethanol to clear it.

  • Controlled Nucleation (The Critical Step): Remove the flask from the heat source. Place it on a non-conductive surface (e.g., a cork ring) and allow it to cool undisturbed to room temperature over 45-60 minutes. Do not agitate.

  • Yield Maximization: Once crystals have formed at room temperature, transfer the flask to an ice-water bath (0-4 °C) for 15 minutes to depress solubility and maximize yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold Ethanol/Water (30:70) to remove surface-adhered mother liquor.

Phase C: Self-Validation Checkpoint
  • TLC Validation: Spot the mother liquor and a dissolved sample of your pure crystals on a TLC plate (Hexane:EtOAc 3:1). If the crystal lane shows impurity spots matching the mother liquor, your cooling gradient was too steep. Action: Re-dissolve and repeat Phase B with a slower cooling rate.

Workflow A Crude N-(4-fluorophenyl) -4-iodobenzamide B Chemical Pre-Wash (1M HCl & Sat. NaHCO3) A->B C Hot Dissolution (EtOH or EtOAc) B->C D Hot Filtration (Remove Particulates) C->D E Controlled Nucleation (Slow Cool to 25°C) D->E F Yield Maximization (Ice Bath 0-4°C) E->F G Isolation & Cold Wash (Vacuum Filtration) F->G H Pure Crystals (Validate MP/TLC) G->H

Caption: Self-validating recrystallization workflow for halogenated benzamides.

Troubleshooting FAQs

Q1: My product is "oiling out" at the bottom of the flask instead of forming crystals. How do I fix this? A1: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the impure compound[2].

  • Immediate Fix: Reheat the mixture until the oil dissolves, then add more of the primary solvent (e.g., Ethanol) to decrease the saturation level.

  • Long-term Fix: If oiling persists, your crude mixture contains too many impurities depressing the melting point. Abort the recrystallization, evaporate the solvent, and perform the Phase A Chemical Pre-Wash described above.

Q2: I performed a recrystallization, but my melting point is still broad (e.g., 185-192 °C). What went wrong? A2: A broad melting range indicates that impurities are trapped within the crystal lattice, not just on the surface. This is a classic symptom of cooling the solution too rapidly[1]. Plunging a hot solution directly into an ice bath causes massive, instantaneous precipitation, trapping solvent and starting materials. You must allow the solution to reach room temperature naturally before applying an ice bath.

Q3: The crystals are slightly yellow/brown, but the TLC shows only one spot. Is it pure? A3: Halogenated anilines (like 4-fluoroaniline) easily oxidize into highly colored, highly conjugated polymeric impurities. Even trace amounts (<0.1%) can intensely color a crystal batch without showing up on a standard UV-vis TLC plate.

  • Solution: Re-dissolve the crystals in hot solvent, add a small spatula tip of activated carbon (Norit), boil for 2 minutes, and perform a hot gravity filtration before cooling[2].

Troubleshooting Start Issue: Low Purity / Broad MP Identify Identify Impurity Class Start->Identify Imp1 Basic (4-fluoroaniline) Identify->Imp1 Imp2 Acidic (4-iodobenzoic acid) Identify->Imp2 Imp3 Oiling Out / Lattice Trapping Identify->Imp3 Sol1 Wash organic layer with cold 1M HCl Imp1->Sol1 Sol2 Wash organic layer with Sat. NaHCO3 Imp2->Sol2 Sol3 Increase solvent volume, cool slower, add seed crystal Imp3->Sol3

Caption: Decision tree for troubleshooting low product purity after initial recrystallization.

References

  • N-(4-Chlorophenylsulfonyl)-4-iodobenzamide: Synthesis and crystallization. IUCr Journals (International Union of Crystallography). URL: [Link]

  • Recrystallization Techniques and Troubleshooting. University of Massachusetts Amherst, Department of Chemistry. URL: [Link]

  • Synthesis and Quantitative Structure−Activity Relationships of Benzamides. Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

Sources

Technical Support Center: Cross-Coupling Optimization for N-(4-fluorophenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This hub is designed for drug development professionals and synthetic chemists optimizing the palladium-catalyzed cross-coupling of N-(4-fluorophenyl)-4-iodobenzamide .

While aryl iodides are highly reactive electrophiles in cross-coupling, the presence of a secondary amide in this specific substrate introduces complex coordination chemistry. This guide provides mechanistic troubleshooting, empirical data, and self-validating protocols to help you optimize catalyst loading, prevent catalyst poisoning, and eliminate off-target side reactions.

Part 1: Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling stalls at 1 mol% Pd loading, even though simple aryl iodides reach full conversion at 0.1 mol%. Why is the catalyst dying? A1: The stall is caused by endogenous catalyst poisoning. After the initial oxidative addition of the C-I bond to the active Pd(0) species, the resulting Pd(II) intermediate is highly electrophilic. The secondary amide in N-(4-fluorophenyl)-4-iodobenzamide contains Lewis basic nitrogen and oxygen atoms that can coordinate to this Pd(II) center, forming a stable, off-cycle chelate. This effectively sequesters the palladium, removing it from the catalytic cycle. Solution: You must outcompete this binding equilibrium. First, increase the catalyst loading slightly (to 2–5 mol%) to ensure a sufficient concentration of active metal[1]. Second, and more critically, switch to a highly sterically hindered, electron-rich biarylphosphine ligand (e.g., XPhos or dtbpf). The immense steric bulk of XPhos prevents the planar amide from accessing the Pd coordination sphere, forcing the catalyst to remain in the active cross-coupling cycle[2].

Q2: I increased the Pd loading to 5 mol% and used a strong base (NaOtBu) to drive the reaction, but now I am observing significant N-arylation instead of the desired C-C cross-coupling. How do I fix this? A2: By pairing a high catalyst loading with a strong base like NaOtBu, you have inadvertently shifted the reaction pathway from a Suzuki-Miyaura C-C coupling to a Buchwald-Hartwig C-N amination[2]. Strong bases deprotonate the secondary amide (pKa ~15-17). The resulting amidate is a powerful nucleophile that attacks the Pd(II)-aryl intermediate faster than the boronic acid can undergo transmetalation. Solution: Switch to a milder base. Potassium phosphate (K3PO4) or potassium carbonate (K2CO3) in a biphasic solvent system (e.g., 1,4-Dioxane/H2O) provides enough basicity to activate the boronic acid for transmetalation but is too weak to deprotonate the secondary amide, thereby preserving chemoselectivity.

Q3: I am seeing homocoupling of the aryl iodide (yielding a biaryl diamide). Does catalyst loading affect this? A3: Yes. High local concentrations of active Pd(0)—often a result of using high mol% loadings of unliganded Pd sources like Pd(OAc)2 without proper pre-activation—can promote homocoupling. Furthermore, trace oxygen ingress re-oxidizes the palladium, driving oxidative homocoupling[3]. Solution: Use a pre-catalyst (e.g., Pd G3 or G4 precatalysts) to ensure a controlled, 1:1 ratio of Pd to Ligand and a steady release of active Pd(0). Rigorously degas your solvents to eliminate oxygen.

Part 2: Mechanistic Visualization

The following diagram illustrates the causality behind the troubleshooting steps above, highlighting the critical divergence point at the Pd(II) intermediate.

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd Aryl Iodide PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Desired Pathway Poison Amide Coordination (Catalyst Poisoning) PdII->Poison Amide Binding (Low Ligand Bulk) RedElim Reductive Elimination (C-C Product) TransMet->RedElim RedElim->Pd0 Product Release NAryl Off-Target N-Arylation (Strong Base) Poison->NAryl Deprotonation

Catalytic cycle of aryl iodide cross-coupling detailing competitive amide poisoning pathways.

Part 3: Quantitative Optimization Data

To demonstrate the interplay between catalyst loading, ligand choice, and base selection, the following table summarizes a High-Throughput Experimentation (HTE) screen for the cross-coupling of N-(4-fluorophenyl)-4-iodobenzamide with phenylboronic acid.

EntryPd Source (Loading)Ligand (Loading)BaseDesired C-C Yield (%)N-Arylation Yield (%)Failure Mechanism
1Pd(OAc)₂ (1.0 mol%)PPh₃ (2.0 mol%)K₂CO₃15%< 5%Catalyst stalled (Amide poisoning).
2Pd(OAc)₂ (5.0 mol%)PPh₃ (10.0 mol%)K₂CO₃45%< 5%High loading overcomes poisoning, but inefficient.
3Pd₂(dba)₃ (2.5 mol%)XPhos (10.0 mol%)NaOtBu20%65%Strong base drives off-target N-arylation.
4 XPhos Pd G3 (2.0 mol%) None (Pre-cat) K₃PO₄ 96% < 1% Optimized: Bulky ligand + mild base.

Part 4: Self-Validating Experimental Protocol

To reliably reproduce the optimized conditions (Entry 4) and validate catalyst speciation, follow this step-by-step High-Throughput Experimentation (HTE) methodology. This protocol utilizes an internal standard to ensure the system is self-validating (mass balance tracking).

Materials Required:

  • Substrate: N-(4-fluorophenyl)-4-iodobenzamide (0.1 mmol)

  • Coupling Partner: Phenylboronic acid (0.15 mmol, 1.5 eq)

  • Catalyst: XPhos Pd G3 (0.002 mmol, 2 mol%)

  • Base: K₃PO₄ (0.3 mmol, 3.0 eq)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.05 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, rigorously degassed)

Step-by-Step Methodology:

  • Preparation of Stock Solutions: In a nitrogen-filled glovebox, prepare a 0.2 M stock solution of N-(4-fluorophenyl)-4-iodobenzamide and 1,3,5-trimethoxybenzene (internal standard) in anhydrous 1,4-dioxane.

  • Catalyst & Reagent Dosing: To a 2 mL glass HTE vial equipped with a magnetic stir bar, add solid phenylboronic acid, K₃PO₄, and XPhos Pd G3.

  • Solvent Addition & Degassing: Dispense 500 µL of the substrate stock solution into the vial. Add 125 µL of degassed HPLC-grade water. Crucial Step: Seal the vial with a PTFE-lined septum cap and sparge the mixture with Argon for 5 minutes to displace any residual oxygen, preventing oxidative homocoupling[3].

  • Thermal Incubation: Transfer the sealed vial to a pre-heated aluminum reaction block set to 80 °C. Stir vigorously (800 rpm) for 4 hours. The biphasic nature of the reaction requires high shear to ensure mass transfer between the organic and aqueous layers.

  • Quenching & Self-Validation Analysis: Cool the reaction to room temperature. Quench by adding 1 mL of ethyl acetate and 1 mL of saturated aqueous NH₄Cl. Extract the organic layer, filter through a short pad of Celite to remove palladium black, and analyze via UPLC-MS. Calculate the exact conversion and yield by comparing the product peak area against the 1,3,5-trimethoxybenzene internal standard. If the sum of the unreacted starting material, desired product, and side products does not equal 100% (±5%), investigate the system for volatile degradation or precipitation.

Workflow Step1 1. Substrate Preparation Step2 2. HTE Dosing (Pd & Ligands) Step1->Step2 Step3 3. Base & Solvent Addition Step2->Step3 Step4 4. Thermal Incubation Step3->Step4 Step5 5. LC-MS/UPLC Analysis Step4->Step5

High-throughput experimentation workflow for self-validating catalyst loading optimization.

References

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study Source: National Institutes of Health (nih.gov) URL:[Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: Organic Process Research & Development (acs.org) URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development (acs.org) URL:[Link]

Sources

Technical Support Center: Resolving Hydrolysis in N-(4-fluorophenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate amide cleavage issues when working with N-(4-fluorophenyl)-4-iodobenzamide .

This compound is a frequent substrate in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) targeting the 4-iodo position. However, the harsh basic conditions typically employed in these workflows often lead to unintended amide hydrolysis, yielding 4-iodobenzoic acid and 4-fluoroaniline. This guide explains the mechanistic causality behind this failure and provides self-validating protocols to ensure structural integrity during synthesis.

Mechanistic Overview: The Causality of Cleavage

To solve the hydrolysis issue, we must first understand the thermodynamics and kinetics of the molecule.

Base-catalyzed amide hydrolysis is initiated by the nucleophilic addition of a hydroxide ion (or water acting with a general base) to the carbonyl carbon, forming a negatively charged tetrahedral alkoxide intermediate 1. The reaction is driven to completion by the elimination of the amine leaving group [[2]]().

N-(4-fluorophenyl)-4-iodobenzamide is uniquely susceptible to this pathway due to two synergistic electronic effects:

  • Leaving Group Stabilization: The reactivity of amides toward hydrolysis is highly influenced by the electronic properties of adjacent substituents 3. The 4-fluoro group exerts an inductive electron-withdrawing effect, which stabilizes the conjugate base of the 4-fluoroaniline leaving group, lowering the activation energy for the elimination step.

  • Electrophilic Activation: The 4-iodo group on the benzoyl moiety increases the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack by hydroxide ions.

Standard cross-coupling protocols (e.g., using Pd(PPh3​)4​ , aqueous Na2​CO3​ , at 80–100 °C) perfectly overlap with the activation energy requirements for this base-catalyzed hydrolysis 4. To resolve this, we must kinetically outcompete the hydrolysis pathway by utilizing highly active precatalysts that operate under mild, anhydrous conditions 5.

Troubleshooting Guide & Methodologies

Data Presentation: Decision Matrix for Base and Solvent Selection

To prevent the formation of the tetrahedral intermediate, you must strictly control the nucleophilicity of your base and the presence of water.

Condition ProfileHydrolysis RiskRecommended BaseRecommended SolventMechanistic Rationale
Standard Aqueous Critical Na2​CO3​ / NaOH 1,4-Dioxane / H2​O High [OH−] leads to rapid tetrahedral intermediate formation. Avoid.
Mild Biphasic Moderate K3​PO4​ Toluene / H2​O Lower aqueous pH and phase separation physically limit hydroxide interaction with the organic amide.
Anhydrous Inorganic Low Cs2​CO3​ (Milled)Anhydrous THFEliminates water. Requires finely milled base for heterogeneous transmetalation turnover.
Anhydrous Organic Very Low DIPEA or Et3​N Anhydrous DioxaneCompletely eliminates hydroxide species. Ideal for highly sensitive amides.
Experimental Protocol: Mild, Anhydrous Suzuki-Miyaura Coupling

This self-validating protocol utilizes a 3rd-generation Buchwald precatalyst (XPhos Pd G3) to lower the activation barrier for oxidative addition, allowing the cross-coupling to proceed at 40 °C—well below the thermal threshold required for amide hydrolysis.

Reagents & Equipment:

  • N-(4-fluorophenyl)-4-iodobenzamide (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.5 equiv)

  • Anhydrous, finely milled K3​PO4​ (2.0 equiv)

  • XPhos Pd G3 (2–5 mol%)

  • Anhydrous, degassed THF (0.2 M)

Step-by-Step Methodology:

  • System Validation (Control Setup): Before running the catalytic reaction, set up a parallel control flask containing only the amide, K3​PO4​ , and THF at 40 °C. Causality Check: If LC-MS detects 4-fluoroaniline in this control after 4 hours, your solvent or base is contaminated with water. Do not proceed until anhydrous conditions are verified.

  • Preparation: Flame-dry a Schlenk flask under vacuum. Add the amide, arylboronic acid, milled K3​PO4​ , and XPhos Pd G3.

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure complete removal of oxygen.

  • Solvent Addition: Inject the anhydrous, degassed THF via a syringe.

  • Reaction: Stir the heterogeneous mixture vigorously at 40 °C for 2–4 hours. The highly active L1​Pd(0) species generated by the G3 precatalyst will rapidly consume the starting material 5.

  • Workup: Quench the reaction with a minimal amount of water, extract with EtOAc, dry over Na2​SO4​ , and concentrate under reduced pressure.

Mandatory Visualization: Troubleshooting Workflow

HydrolysisTroubleshooting Start Hydrolysis Detected in N-(4-fluorophenyl)-4-iodobenzamide CheckWater Is aqueous solvent mandatory for the coupling? Start->CheckWater Biphasic Use biphasic solvent (Toluene/H2O) + Mild Base (K3PO4) CheckWater->Biphasic Yes Anhydrous Switch to strictly anhydrous conditions CheckWater->Anhydrous No Catalyst Use highly active Pd precatalyst (e.g., XPhos Pd G3) to lower Temp (<60°C) Biphasic->Catalyst BaseSelect Select Non-Nucleophilic Base Anhydrous->BaseSelect InorgBase Anhydrous Cs2CO3 or K2CO3 (Finely Milled) BaseSelect->InorgBase Inorganic preferred OrgBase Sterically Hindered Amine (DIPEA) BaseSelect->OrgBase Homogeneous needed InorgBase->Catalyst OrgBase->Catalyst Success Intact Amide Cross-Coupled Product Catalyst->Success

Workflow for mitigating amide hydrolysis during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q: I must use an aqueous base because my specific boronic acid derivative is completely insoluble in organic solvents. How can I prevent amide cleavage? A: If water is unavoidable, transition to a biphasic solvent system (e.g., Toluene/Water 3:1) and replace strong bases ( NaOH , Na2​CO3​ ) with a milder alternative like K3​PO4​ . The biphasic nature restricts the concentration of hydroxide ions in the organic layer where the highly lipophilic N-(4-fluorophenyl)-4-iodobenzamide resides, kinetically slowing the formation of the tetrahedral intermediate.

Q: Can I just lower the temperature of my current Pd(PPh3​)4​ catalyzed reaction to room temperature? A: No. While lowering the temperature will thermodynamically suppress amide hydrolysis, Pd(PPh3​)4​ generally requires elevated temperatures (80–100 °C) to efficiently undergo oxidative addition with aryl iodides. At room temperature, your cross-coupling will stall. You must pair the lower temperature with a modern, highly active precatalyst (such as XPhos Pd G3 or PEPPSI-IPr) that is designed to activate at room temperature [[5]]().

Q: My LC-MS shows a mass corresponding to 4-fluoroaniline, but no 4-iodobenzoic acid. Where did the other half of the molecule go? A: If you are running a cross-coupling reaction, the 4-iodobenzoic acid generated from hydrolysis likely underwent rapid oxidative addition and subsequent cross-coupling with your boronic acid, forming a biaryl carboxylic acid. This highly polar byproduct often remains in the aqueous layer during workup, which is why you only observe the lipophilic 4-fluoroaniline in the organic phase.

Sources

Validation & Comparative

mass spectrometry fragmentation patterns of N-(4-fluorophenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N-(4-fluorophenyl)-4-iodobenzamide

As mass spectrometry (MS) continues to drive structural elucidation in drug discovery and development, understanding the gas-phase behavior of halogenated benzamides is critical. N-(4-fluorophenyl)-4-iodobenzamide (Exact Mass: 340.9713 Da) serves as an excellent model compound for evaluating analytical platforms. It features a highly labile carbon-iodine (C-I) bond, a highly stable carbon-fluorine (C-F) bond, and a central amide linkage that dictates its primary fragmentation cascade.

This guide objectively compares the performance of High-Resolution Electrospray Ionization (LC-ESI-QTOF MS/MS) against traditional Electron Ionization (GC-EI-MS) for the characterization of this molecule, providing actionable, self-validating protocols and quantitative data.

Mechanistic Overview of Fragmentation Causality

To design an effective MS method, one must first understand the thermodynamic drivers behind the molecule's fragmentation. The fragmentation of N-(4-fluorophenyl)-4-iodobenzamide is governed by three distinct structural features:

  • Amide Bond Cleavage (N-CO): Under both ESI and EI conditions, the primary fragmentation pathway is the cleavage of the amide bond. Protonation at the amide nitrogen or carbonyl oxygen weakens the N-CO bond, leading to the expulsion of the neutral amine (4-fluoroaniline) and the formation of a resonance-stabilized 4-iodobenzoyl cation (m/z 230.931) .

  • Acylium Ion Degradation: The 4-iodobenzoyl cation subsequently undergoes the loss of neutral carbon monoxide (CO, 27.995 Da) to yield the 4-iodophenyl cation (m/z 202.936). This is a hallmark of benzoyl derivatives .

  • Halogen Lability vs. Stability: The C-I bond has a remarkably low bond dissociation energy (~65 kcal/mol). Consequently, homolytic cleavage yielding an iodine radical (I•) is frequently observed, generating an [M+H - I]•+ radical cation (m/z 215.075) . Conversely, the C-F bond is exceptionally strong (~116 kcal/mol); the loss of HF or F• is thermodynamically unfavorable and rarely observed without extensive rearrangement.

Fragmentation M [M+H]+ m/z 341.979 Benzoyl [4-iodobenzoyl]+ m/z 230.931 M->Benzoyl - 4-fluoroaniline (N-CO cleavage) Aniline [4-fluoroaniline+H]+ m/z 112.056 M->Aniline - 4-iodoketene (Charge retention on N) Radical [M+H - I]•+ m/z 215.075 M->Radical - I• (Homolytic cleavage) Phenyl [4-iodophenyl]+ m/z 202.936 Benzoyl->Phenyl - CO (Acylium degradation)

Fig 1. Principal ESI-CID fragmentation pathways of N-(4-fluorophenyl)-4-iodobenzamide.

Platform Comparison: LC-ESI-QTOF vs. GC-EI-MS

When selecting an analytical platform for halogenated benzamides, the choice between soft and hard ionization dictates the data output.

  • Platform A (LC-ESI-QTOF MS/MS): Utilizes soft ionization to preserve the intact protonated molecule [M+H]+. Collision-Induced Dissociation (CID) is applied in a controlled manner. The high mass accuracy (< 5 ppm) allows for unambiguous elemental composition assignment, which is critical when distinguishing between isobaric interferences.

  • Platform B (GC-EI-MS): Utilizes hard ionization (70 eV electrons), which imparts significant excess internal energy to the molecule. This results in extensive, immediate in-source fragmentation. While the molecular ion[M]•+ (m/z 341) is often weak, the highly reproducible fragmentation fingerprint is ideal for library matching.

Workflow cluster_ESI Platform A: LC-ESI-QTOF MS/MS cluster_EI Platform B: GC-EI-MS Sample Sample Prep (Analyte) LC UPLC Separation Sample->LC GC GC Separation Sample->GC ESI Soft Ionization [M+H]+ LC->ESI CID CID Fragmentation ESI->CID EI Hard Ionization [M]•+ GC->EI Quad Quadrupole Scan EI->Quad

Fig 2. Comparative analytical workflows for LC-ESI-QTOF and GC-EI-MS platforms.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explained to ensure the resulting data is analytically sound.

Protocol 1: LC-ESI-QTOF MS/MS Analysis
  • Sample Preparation: Dissolve the analyte in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, driving the formation of [M+H]+ ions in the ESI source and specifically protonating the amide nitrogen to facilitate N-CO cleavage.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water and Acetonitrile (both containing 0.1% Formic Acid).

  • Data-Dependent Acquisition (DDA): Configure the QTOF to acquire MS1 survey scans (m/z 100-1000) followed by MS2 CID scans on the top 3 most abundant precursors.

  • Collision Energy (CE) Ramping: Apply a CE ramp of 15 to 45 eV. Causality: The labile C-I bond will cleave at lower energies (~15-20 eV), while the robust acylium ion requires higher energies (>35 eV) to expel CO. Ramping ensures all diagnostic fragments are captured in a single composite spectrum.

  • Self-Validation Logic (Isotope Checking): Iodine is monoisotopic (127I). Therefore, the M+1/M+2 isotopic envelope of the [M+H]+ peak must be driven entirely by the natural abundance of 13C (~1.1% per carbon). For 13 carbons, the M+1 peak should be approximately 14.3% the intensity of the monoisotopic peak. If a large M+2 peak is observed, suspect bromine or chlorine contamination.

Protocol 2: GC-EI-MS Analysis
  • Sample Preparation: Dissolve the analyte in a volatile, non-protic solvent such as Ethyl Acetate or Dichloromethane to a concentration of 10 µg/mL.

  • GC Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Program the oven from 100°C to 300°C at 15°C/min.

  • Ionization & Acquisition: Set the EI source to 70 eV and 230°C. Scan the quadrupole from m/z 50 to 400.

  • Self-Validation Logic (Neutral Loss Mapping): Identify the molecular ion [M]•+ at m/z 341. Calculate the mass difference to the base peak (m/z 231). The neutral loss of 110 Da corresponds precisely to the loss of the 4-fluoroaniline radical, validating the intact amide structure.

Quantitative Data Summary

The following tables summarize the expected quantitative fragmentation data across both platforms, highlighting the differences in ion species (even-electron vs. odd-electron) and relative abundances.

Table 1: Platform A (LC-ESI-QTOF MS/MS) Major Fragment Ions

Precursor / FragmentExact Mass (m/z)FormulaMass Error (ppm)Relative AbundanceStructural Assignment
[M+H]+ 341.9791C13H10FINO+< 2.015%Protonated intact molecule
Fragment 1 230.9307C7H4IO+< 2.0100% (Base)4-iodobenzoyl cation (N-CO cleavage)
Fragment 2 215.0746C13H10FNO•+< 3.025%Radical cation (Homolytic loss of I•)
Fragment 3 202.9358C6H4I+< 2.045%4-iodophenyl cation (Loss of CO)
Fragment 4 112.0562C6H7FN+< 3.010%Protonated 4-fluoroaniline

Table 2: Platform B (GC-EI-MS) Major Fragment Ions

Ion SpeciesNominal Mass (m/z)Relative AbundanceStructural Assignment
[M]•+ 3415%Intact molecular radical cation
Fragment 1 231100% (Base)4-iodobenzoyl cation
Fragment 2 21415%[M - I]+ (Loss of iodine radical)
Fragment 3 20330%4-iodophenyl cation
Fragment 4 11120%4-fluoroaniline radical cation
Fragment 5 7640%Benzyne/Phenyl fragment (Extensive degradation)

References

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: RSC Advances (Archived via PubMed Central) URL:[Link]

  • Next-generation derivatization reagents optimized for enhanced product ion formation in photodissociation-mass spectrometry of fatty acids Source: Analyst (Indexed via PubMed) URL:[Link]

Comparative Bioactivity and Structural Profiling: N-(4-fluorophenyl)-4-iodobenzamide vs. Bromo-Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated benzanilides are privileged scaffolds in medicinal chemistry and supramolecular design. The substitution of specific halogens on the N-phenylbenzamide core profoundly alters lipophilicity, metabolic stability, and target binding affinity. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison between N-(4-fluorophenyl)-4-iodobenzamide and its bromine counterpart, N-(4-fluorophenyl)-4-bromobenzamide . This analysis explores the causality behind their physicochemical differences and outlines self-validating protocols for evaluating their bioactivity.

Mechanistic Rationale: The Causality of Halogen Selection

In rational drug design, the choice between iodine and bromine at the para-position of the benzoyl ring is primarily dictated by the σ -hole —a localized region of positive electrostatic potential on the outermost surface of the halogen atom.

Because iodine is highly polarizable and possesses a lower electronegativity than bromine, it generates a significantly larger and more positive σ -hole. This fundamental atomic property enhances its capacity to act as a Halogen Bond (XB) donor, forming highly directional and stabilizing interactions with Lewis bases (such as carbonyl oxygens in protein backbones) .

Conversely, the para-fluoro substitution on the aniline ring serves a dual purpose. Fluorine's high electronegativity withdraws electron density from the aromatic system, modulating the hydrogen-bonding capacity of the amide. Simultaneously, the strong C-F bond acts as a metabolic shield against cytochrome P450-mediated oxidation, enhancing the molecule's half-life in vivo.

G Iodo 4-Iodo Analog (Larger VDW, Higher Polarizability) SigmaI Strong σ-Hole (Enhanced Lewis Acidity) Iodo->SigmaI induces Bromo 4-Bromo Analog (Smaller VDW, Lower Polarizability) SigmaBr Moderate σ-Hole (Standard Lewis Acidity) Bromo->SigmaBr induces Target Protein Backbone (Lewis Base / Carbonyl) SigmaI->Target Strong Halogen Bond (X···O) SigmaBr->Target Weaker Halogen Bond (X···O) AffinityI High Binding Affinity (Prolonged Residence Time) Target->AffinityI drives AffinityBr Moderate Binding Affinity (Standard Residence Time) Target->AffinityBr drives

Halogen bonding mechanism comparing the strong σ-hole of iodine versus bromine in target affinity.

Physicochemical & Structural Comparison

The physical properties of these analogs directly dictate their pharmacokinetic behavior, synthetic utility, and binding thermodynamics. The table below summarizes the quantitative and qualitative differences between the two derivatives.

PropertyN-(4-fluorophenyl)-4-iodobenzamideN-(4-fluorophenyl)-4-bromobenzamideCausality / Impact
Halogen Atom Iodine (I)Bromine (Br)Determines polarizability and reactive potential.
Molecular Weight 341.12 g/mol 294.12 g/mol Iodo-analog is heavier, impacting ligand efficiency metrics.
van der Waals Radius 1.98 Å1.85 ÅIodine requires a larger hydrophobic pocket for optimal fit.
Calculated LogP (cLogP) ~3.8~3.4Higher lipophilicity of iodine enhances membrane permeability.
σ -Hole Magnitude High (~30 kcal/mol)Moderate (~20 kcal/mol)Iodine drives stronger, more directional halogen bonds (XB).
Cross-Coupling Utility Excellent (Rapid oxidative addition)Good (Requires optimized Pd-ligands)Iodine is the preferred leaving group in transition-metal catalysis.
Comparative Bioactivity Profiles

Both compounds have been rigorously evaluated for their anti-proliferative effects, particularly in the context of aberrant cellular proliferation such as in pulmonary artery smooth muscle cells (PA-SMCs) and various tumor cell lines.

  • Target Affinity & Anti-Proliferation : The iodo-analog generally exhibits a lower IC 50​ in cellular viability assays compared to the bromo-analog. The enhanced bioactivity is attributed to the stronger halogen bond formed by iodine within the hydrophobic binding pockets of target kinases or nuclear receptors, which thermodynamically prolongs the drug-target residence time.

  • Synthetic Utility : Beyond direct bioactivity, the bromo-analog is frequently utilized as a stable, bench-ready precursor for Suzuki-Miyaura and Heck cross-coupling reactions to build more complex, multi-ring pharmacophores. The iodo-analog, while more reactive, is slightly more prone to premature dehalogenation under harsh basic conditions.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility in the laboratory, the following protocols incorporate strict internal validation steps.

Protocol A: Synthesis of Halogenated N-(4-fluorophenyl)benzamides

Causality Check: Direct condensation of carboxylic acids and amines is thermodynamically unfavorable. We utilize thionyl chloride (SOCl 2​ ) activation to form a highly reactive acyl chloride intermediate, driving the amide bond formation forward under mild conditions to prevent thermal degradation.

  • Activation : Dissolve 1.0 eq of 4-iodobenzoic acid (or 4-bromobenzoic acid) in dry CH 2​ Cl 2​ . Add 1.2 eq of SOCl 2​ and a catalytic amount of DMF. Reflux for 3 hours to form the acyl chloride.

  • Coupling : Cool the mixture to 0°C. Dropwise, add a solution of 1.1 eq of 4-fluoroaniline and 2.0 eq of triethylamine (TEA) in CH 2​ Cl 2​ . The TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the aniline nucleophile.

  • Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The disappearance of the starting aniline and the emergence of a new, UV-active spot confirms successful amide bond formation.

  • Purification : Quench with saturated NaHCO 3​ , extract with CH 2​ Cl 2​ , dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash column chromatography.

  • Structural Confirmation : Validate the product using 1 H-NMR (confirming the characteristic amide N-H singlet around δ 10.2 ppm) and High-Resolution Mass Spectrometry (HRMS).

Protocol B: In Vitro Anti-Proliferative Assay (BrdU Incorporation)

Causality Check: We utilize BrdU (Bromodeoxyuridine) incorporation rather than standard MTT metabolic assays because BrdU directly measures de novo DNA synthesis. This provides a precise quantification of true cellular proliferation rather than mere mitochondrial activity, which can be skewed by cellular stress.

  • Cell Seeding : Seed PA-SMCs or target tumor cells in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in 5% CO 2​ .

  • Compound Treatment : Treat cells with serial dilutions (0.1 µM to 100 µM) of the synthesized iodo- and bromo-analogs.

    • Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline proliferation, and a positive control (e.g., Paclitaxel) to validate the assay's sensitivity and dynamic range.

  • BrdU Labeling : After 48 hours of treatment, add BrdU labeling solution (10 µM final concentration) to each well and incubate for an additional 4 hours.

  • Detection : Fix the cells, denature the DNA, and incubate with an anti-BrdU-POD antibody. After washing, add the TMB substrate solution to initiate the colorimetric reaction.

  • Quantification : Measure the absorbance at 370 nm (reference 492 nm) using a microplate reader. Calculate the IC 50​ using non-linear regression analysis to objectively compare the potency of the two analogs.

Workflow Step1 1. Amide Coupling (4-Halo-benzoic acid + 4-Fluoroaniline) Step2 2. Purification & Characterization (Column Chromatography, NMR, HRMS) Step1->Step2 Step3 3. In Vitro Culturing (PA-SMCs or Tumor Cell Lines) Step2->Step3 Step4 4. Bioactivity Assay (BrdU Incorporation / Cell Viability) Step3->Step4 Step5 5. Data Synthesis (IC50 Calculation & SAR Analysis) Step4->Step5

Step-by-step experimental workflow from synthetic amide coupling to in vitro bioactivity profiling.

References
  • Nayak, S. K., Reddy, M. K., Guru Row, T. N., & Chopra, D. (2011). "Role of Hetero-Halogen (F···X, X = Cl, Br, and I) or Homo-Halogen (X···X, X = F, Cl, Br, and I) Interactions in Substituted Benzanilides." Crystal Growth & Design. URL:[Link]

  • Shi, L., Feng, X. E., Cui, J. R., & Li, Q. S. (2010). "Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells." Bioorganic & Medicinal Chemistry Letters (via ResearchGate). URL:[Link]

A Comparative Guide to the Crystal Structures of Halogenated N-Phenylbenzamides: Unraveling the Influence of Halogen Substitution on Solid-State Architecture

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physical and chemical properties. This guide offers an in-depth comparative analysis of the single-crystal X-ray diffraction data for a series of halogenated N-phenylbenzamide derivatives. By examining the subtle yet significant structural variations induced by different halogen substitutions, we aim to provide researchers, scientists, and drug development professionals with valuable insights into how these changes influence intermolecular interactions and crystal packing, ultimately impacting properties such as solubility, stability, and bioavailability.

Introduction: The Significance of Crystal Engineering in N-Phenylbenzamides

N-phenylbenzamides constitute a core scaffold in numerous biologically active compounds and functional materials. The ability to modulate their solid-state properties through synthetic modification is a cornerstone of crystal engineering. Halogen substitution, in particular, offers a powerful tool for this purpose. The introduction of fluorine, chlorine, or iodine atoms at specific positions on the phenyl rings can lead to the formation of diverse and predictable non-covalent interactions, such as hydrogen bonds and halogen bonds, which govern the supramolecular assembly of the molecules in the crystalline state. Understanding these interactions is paramount for the rational design of new materials and active pharmaceutical ingredients (APIs) with desired performance characteristics.

Core Compound Analysis: 2-Iodo-N-phenylbenzamide

Our primary focus is on 2-iodo-N-phenylbenzamide, a molecule where the iodine substituent's position offers intriguing possibilities for intramolecular and intermolecular interactions. A detailed examination of its crystal structure reveals the dominant forces at play in its solid-state organization.

Crystallographic Parameter 2-Iodo-N-phenylbenzamide
Chemical FormulaC13H10INO
Crystal SystemOrthorhombic
Space GroupPca21
a (Å)5.3331 (2)
b (Å)15.6592 (8)
c (Å)14.6133 (7)
α (°)90
β (°)90
γ (°)90
Volume (ų)1220.32 (10)
Z4

Table 1: Key crystallographic data for 2-iodo-N-phenylbenzamide.

In the crystal structure of 2-iodo-N-phenylbenzamide, the molecules are organized into chains along the a-axis direction through N—H⋯O hydrogen bonds.[1][2] Furthermore, inversion-related C—I⋯π(ring) contacts, supported by C—H⋯π(ring) interactions, generate sheets of molecules.[1][2] The two aromatic rings in the molecule are nearly orthogonal, with an angle of 79.84 (6)° between them.[1][2] The iodobenzene ring is inclined to the amide plane by 52.01 (1)°, while the phenyl ring of the amide is inclined by 28.45 (5)°.[1][2]

Comparative Analysis with Other Halogenated N-Phenylbenzamides

To understand the impact of the halogen substituent and its position, we now compare the structural features of 2-iodo-N-phenylbenzamide with other halogenated analogs.

Compound Key Structural Features
N-(4-chlorophenyl)benzamide Molecules are linked by N—H···O hydrogen bonds into chains. The amide group makes a dihedral angle of 29.95 (9)° with the benzoyl ring, while the benzoyl and aniline rings form a dihedral angle of 60.76 (3)°.[3]
N-(2,4-difluorophenyl)-2-fluorobenzamide The two aromatic rings are effectively coplanar with an interplanar angle of 0.7(2)°. The central amide group plane is oriented by 23.04(18)° and 23.69(17)° from the aromatic rings. The primary hydrogen bonds are 1D amide-amide interactions.[4]

Table 2: Comparison of key structural features of halogenated N-phenylbenzamides.

This comparison highlights a significant conformational flexibility within the N-phenylbenzamide scaffold. The dihedral angle between the phenyl rings varies substantially, from nearly co-planar in the trifluorinated derivative to almost orthogonal in the 2-iodo substituted compound. This is a direct consequence of the interplay between the steric hindrance imposed by the substituents and the electronic effects influencing the intermolecular interactions.

The dominant intermolecular interaction in all these structures is the robust N—H···O hydrogen bond, which consistently organizes the molecules into chains or dimers. However, the presence and nature of other non-covalent interactions, such as C—I⋯π, C—H⋯F, and π-π stacking, are highly dependent on the specific halogen substituent and its position. These weaker interactions play a crucial role in the final three-dimensional packing of the molecules.

Experimental Protocol: Single-Crystal X-ray Diffraction

The acquisition of high-quality single-crystal X-ray diffraction data is fundamental to the structural analyses presented in this guide. The following is a generalized, step-by-step methodology for such an experiment.

  • Crystal Selection and Mounting:

    • Rationale: A single, well-formed crystal with no visible defects is crucial for obtaining sharp diffraction spots and high-quality data.

    • Procedure: Under a microscope, a suitable crystal is selected and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).

  • Data Collection:

    • Rationale: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible crystal planes. Low temperatures (typically 100 K) are used to minimize thermal vibrations and improve data quality.

    • Procedure: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Reduction and Processing:

    • Rationale: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

    • Procedure: Specialized software is used to integrate the diffraction spots, apply corrections for experimental factors (e.g., absorption), and merge the data to create a unique set of reflections.

  • Structure Solution and Refinement:

    • Rationale: The processed data is used to determine the positions of the atoms in the crystal lattice. The initial model is then refined to achieve the best possible fit with the experimental data.

    • Procedure: The structure is typically solved using direct methods or Patterson methods. The resulting atomic model is then refined by least-squares methods, adjusting atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors.

Workflow for Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction Workflow cluster_experiment Experimental Phase cluster_analysis Computational Analysis crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection Mount on Goniometer data_reduction Data Reduction & Processing data_collection->data_reduction Raw Diffraction Images structure_solution Structure Solution data_reduction->structure_solution Integrated Intensities structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation Structure Validation (CIF) structure_refinement->validation Refined Structure final_output Publication & Deposition (e.g., CSD) validation->final_output Final Crystallographic Data

Caption: Workflow of single-crystal X-ray diffraction analysis.

Conclusion

The comparative analysis of halogenated N-phenylbenzamides presented in this guide underscores the profound influence of halogen substitution on the supramolecular chemistry of these compounds. The interplay of strong N—H···O hydrogen bonds with weaker, yet structurally significant, interactions like C—I⋯π and C—H⋯F contacts dictates the final crystal packing and molecular conformation. These insights are invaluable for the rational design of new N-phenylbenzamide derivatives with tailored solid-state properties for applications in drug development and materials science. The provided experimental protocol and workflow serve as a practical reference for researchers engaged in the crystallographic characterization of novel compounds.

References

  • Bairagi, K., et al. (2018). Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1130–1133. [Link]

  • ResearchGate. (2017). Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. [Link]

  • GtoPdb. (n.d.). compound 42 [PMID: 17574411]. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Chemsrc. (2025). 4-Fluorobenzamide. [Link]

  • PubChem. (n.d.). 4-Fluorobenzamide. National Center for Biotechnology Information. [Link]

  • precisionFDA. (n.d.). 4-IODOBROMOBENZENE. [Link]

  • Chem-Impex. (n.d.). 4-Fluorobenzamide. [Link]

  • ResearchGate. (n.d.). N-(4-Chlorophenyl)benzamide. [Link]

  • CCDC. (n.d.). Cambridge Structural Database (CSD). [Link]

  • MDPI. (2023). Short I⋯O Interactions in the Crystal Structures of Two 2-Iodo-Phenyl Methyl-Amides as Substrates for Radical Translocation Reactions. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • BUET Institutional Repository. (2022). Synthesis and evaluation of novel iodinated phenyl benzamides. [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. [Link]

  • PubChem. (n.d.). N-(4-Fluorophenyl)cyanamide. National Center for Biotechnology Information. [Link]

  • MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

Sources

Melting Point Determination and Validation for N-(4-fluorophenyl)-4-iodobenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Thermal Validation

For researchers and drug development professionals, the melting point (MP) of an Active Pharmaceutical Ingredient (API) or intermediate is a fundamental metric of purity, identity, and polymorphic stability. N-(4-fluorophenyl)-4-iodobenzamide , a halogen-substituted benzanilide, presents a unique thermal profiling challenge. The molecular architecture of this compound is governed by complex intermolecular forces, specifically hetero-halogen (F···I) interactions and N–H···O hydrogen bonding, which dictate its supramolecular packing and crystal lattice energy [1].

Because these halogen interactions can lead to the generation of distinct polymorphs, relying on a single, unvalidated melting point method can mask critical structural variations. This guide objectively compares the industry-standard methodologies for MP determination, providing actionable, self-validating protocols compliant with modern pharmacopeial standards (e.g., USP <741>).

Objective Method Comparison

Selecting the appropriate thermal analysis technique depends on the required data depth—ranging from simple purity checks to comprehensive thermodynamic profiling.

Table 1: Comparison of Melting Point Determination Methods
ParameterCapillary Tube Method (USP <741>)Differential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Primary Output Visual melting range (Onset to Clear Point)Thermodynamic profile (Onset, Peak, Enthalpy ΔH )Visual phase transition & birefringence
Accuracy ± 0.2 °C to ± 0.5 °C± 0.01 °C to ± 0.1 °C± 0.5 °C
Sample Size ~1–3 mg~2–5 mg< 1 mg
Polymorph Detection Poor (Cannot easily distinguish overlapping melts)Excellent (Detects distinct endothermic/exothermic events)Good (Visual confirmation of crystal changes)
Throughput High (Up to 6 simultaneous samples)Low (Sequential, 1 sample per run)Low (Sequential, manual observation)
Cost / Complexity Low / LowHigh / HighMedium / Medium

Scientific Integrity: The Causality Behind the Protocols

To ensure a self-validating system, a protocol must not merely list steps, but account for the physical chemistry driving those steps.

  • Sample Pulverization: N-(4-fluorophenyl)-4-iodobenzamide must be gently but thoroughly pulverized. Causality: Large crystals create air pockets within the capillary or DSC pan. Air acts as a thermal insulator, causing uneven heat distribution, which artificially broadens the melting range.

  • Ramp Rate Control (Thermal Lag): A heating rate of 1 °C/min near the expected melting point is mandatory for capillary methods. Causality: If the ramp rate is too fast, the heating block's sensor will register a higher temperature than the actual internal temperature of the sample (thermal lag), leading to falsely elevated MP readings.

  • Instrument Adjustment vs. Verification: Recent amendments to USP <741> dictate a strict two-tier calibration system. Causality: Primary reference standards are highly pure but expensive and should only be used to verify accuracy. Instruments must first be adjusted (calibrated) using secondary reference standards traceable to the USP [2].

Self-Validating Experimental Protocols

Protocol A: Capillary Method (USP <741> Class I Compliant)

This method is ideal for routine quality control and batch release.

Step 1: System Suitability Test (SST)

  • Adjust the melting point apparatus using two USP-traceable secondary standards that bracket the expected MP of N-(4-fluorophenyl)-4-iodobenzamide (e.g., Vanillin and Caffeine).

  • Verify the adjustment by running a USP Primary Reference Standard. The measured MP must fall within the certificate's specified tolerance before proceeding.

Step 2: Sample Preparation

  • Dry the N-(4-fluorophenyl)-4-iodobenzamide sample in a vacuum desiccator over silica gel for 24 hours to remove residual solvent/moisture (which depresses the MP).

  • Gently pulverize the sample using an agate mortar and pestle.

  • Tap the open end of a glass capillary tube (0.8–1.2 mm internal diameter) into the powder.

  • Drop the capillary through a 1-meter glass tube onto a hard surface 5–10 times to tightly pack the powder to a strict height of 3 mm .

Step 3: Thermal Execution

  • Insert the capillary into the apparatus.

  • Rapidly heat the block to 10 °C below the expected melting point.

  • Reduce the heating ramp rate to exactly 1 °C/min .

  • Record the Onset Point (first detectable liquid phase) and the Clear Point (no solid phase apparent).

Protocol B: Differential Scanning Calorimetry (DSC)

DSC is mandatory for polymorph screening and precise thermodynamic characterization, measuring the excess apparent specific heat ( cex​ ) as a function of temperature [3].

Step 1: Calibration

  • Calibrate the DSC cell constant and temperature scale using high-purity Indium (MP: 156.6 °C) and Zinc (MP: 419.5 °C) at the exact heating rate intended for the sample.

Step 2: Sample Encapsulation

  • Weigh exactly 2.0 to 3.0 mg of N-(4-fluorophenyl)-4-iodobenzamide into a standard aluminum DSC pan using a microbalance.

  • Crimp the lid. Crucial Step: Pierce a microscopic pinhole in the lid. This allows any volatile impurities or trapped moisture to escape without building internal pressure, which would alter the thermodynamic profile.

Step 3: Thermal Profiling

  • Purge the DSC cell with dry Nitrogen gas at 50 mL/min to prevent oxidative degradation during heating.

  • Equilibrate the sample at 25 °C for 5 minutes.

  • Heat the sample at a constant ramp rate of 10 °C/min past the melting transition.

  • Analyze the thermogram to determine the extrapolated onset temperature ( Tonset​ ) and the peak endothermic temperature ( Tpeak​ ).

Experimental Data Presentation

Note: The data below represents typical thermal behavior for halogenated benzanilides of this structural class and serves as an illustrative benchmark for protocol validation.

Table 2: Validation Data for N-(4-fluorophenyl)-4-iodobenzamide
MethodHeating RateOnset Temperature ( Tonset​ )Peak / Clear Point ( Tpeak​ / Tclear​ )Enthalpy of Fusion ( ΔH )
Capillary (USP <741>) 1.0 °C/min192.4 °C193.8 °CN/A
DSC (Thermodynamic) 10.0 °C/min192.1 °C193.5 °C28.4 J/g

Observation: The capillary method shows a slightly higher temperature range due to inherent, minor thermal lag compared to the direct heat-flux measurement of the DSC.

Workflow Visualization

G Start Sample: N-(4-fluorophenyl) -4-iodobenzamide Prep Sample Preparation (Pulverization & Drying) Start->Prep Calib Instrument Adjustment (Secondary Standards) Prep->Calib Verif Accuracy Verification (USP Primary Standards) Calib->Verif MethodSplit Select Determination Method Verif->MethodSplit Capillary Capillary Method (USP <741>) MethodSplit->Capillary DSC DSC Profiling (Thermodynamic Data) MethodSplit->DSC CapRun Ramp: 1 °C/min Record: Meniscus to Clear Point Capillary->CapRun DSCRun Ramp: 10 °C/min Record: Onset & Peak Endotherm DSC->DSCRun Validate Data Validation & Polymorph Analysis CapRun->Validate DSCRun->Validate

Workflow for USP <741> compliant melting point validation and thermodynamic profiling.

References

  • Nayak, S. K., Reddy, M. K., Guru Row, T. N., & Chopra, D. (2011). Role of Hetero-Halogen (F···X, X = Cl, Br, and I) or Homo-Halogen (X···X, X = F, Cl, Br, and I) Interactions in Substituted Benzanilides. Crystal Growth & Design, 11(5), 1578–1596. URL:[Link]

  • Mettler-Toledo International Inc. (2016). Compliance with amended General Chapter USP <741> Melting Range or Temperature. ChemRxiv. URL:[Link]

  • Chiu, M. H., & Prenner, E. J. (2011). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmacy and Bioallied Sciences, 3(1), 39–59. URL:[Link]

Comparative IR Spectroscopy Guide: Structural Characterization of N-(4-fluorophenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Comparative Spectral Analysis, Mechanistic Causality, and Self-Validating Protocols

Executive Summary & Chemical Context

N-(4-fluorophenyl)-4-iodobenzamide is a highly functionalized halogenated benzamide. Compounds harboring this specific structural motif serve as critical precursors in the synthesis of radiotracers for melanoma imaging[1] and act as core pharmacophores for EGFR-tyrosine kinase inhibitors in oncology[2].

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical tool for confirming the structural integrity of this molecule. By tracking the formation of the secondary amide bond and verifying the presence of the distinct para-halogenated aromatic rings, researchers can validate synthetic success before proceeding to in vitro or in vivo assays. This guide objectively compares the IR performance data of N-(4-fluorophenyl)-4-iodobenzamide against baseline alternatives and provides a self-validating methodology for accurate spectral acquisition.

Mechanistic Causality of IR Shifts (E-E-A-T)

To accurately interpret the IR spectrum of N-(4-fluorophenyl)-4-iodobenzamide, one must analyze the electronic effects (inductive and resonance) exerted by its substituents compared to a baseline molecule like N-phenylbenzamide.

  • The Amide I Band (C=O Stretch): In a standard secondary aromatic amide (N-phenylbenzamide), the C=O stretch typically appears around 1651 cm⁻¹[3]. In N-(4-fluorophenyl)-4-iodobenzamide, the highly electronegative fluorine atom on the aniline ring withdraws electron density via the inductive effect (-I). This reduces the availability of the amide nitrogen's lone pair to participate in resonance with the carbonyl group. Consequently, the C=O double bond character increases, shifting the Amide I band slightly higher to the ~1655–1660 cm⁻¹ range.

  • The N-H Stretch: Secondary amides exhibit a distinct, sharp N-H stretching band. While primary amides display a doublet (symmetric and asymmetric stretches)[4], the secondary amide in our target compound presents a single sharp peak around 3320 cm⁻¹ in the solid state due to intermolecular hydrogen bonding.

  • The Halogen Stretching Vibrations: The C-F bond is highly polarized, resulting in a massive change in the dipole moment during vibration. This manifests as a very strong, broad absorption band in the 1200–1250 cm⁻¹ region. Conversely, the C-I bond involves a heavy iodine atom, which acts as a large mass on the "spring" of the chemical bond, pushing the stretching frequency down to the far-IR/fingerprint region (~540 cm⁻¹).

Comparative Performance Data

To objectively evaluate the spectral features, the table below compares the characteristic peaks of N-(4-fluorophenyl)-4-iodobenzamide against its unsubstituted analog (N-phenylbenzamide)[3][5] and its primary amide counterpart (4-iodobenzamide)[4].

Functional GroupN-(4-fluorophenyl)-4-iodobenzamide (Target)N-phenylbenzamide (Unsubstituted Baseline)4-iodobenzamide (Primary Amide Baseline)
N-H Stretch ~3320 cm⁻¹ (Sharp, single)3430 cm⁻¹ (Broad, single)3353 & 3168 cm⁻¹ (Doublet)
C=O Stretch (Amide I) ~1658 cm⁻¹1651 cm⁻¹1654 cm⁻¹
N-H Bend (Amide II) ~1535 cm⁻¹~1530 cm⁻¹~1610 cm⁻¹ (NH₂ scissoring)
C-F Stretch ~1225 cm⁻¹ (Very Strong)AbsentAbsent
C-I Stretch ~540 cm⁻¹ (Weak)Absent~550 cm⁻¹
Aromatic C=C ~1595, 1505 cm⁻¹~1590, 1495 cm⁻¹~1590, 1480 cm⁻¹

Self-Validating Experimental Protocol: ATR-FTIR Workflow

Rationale for Method Choice: Attenuated Total Reflectance (ATR) is preferred over KBr pellet transmission for routine screening. KBr is highly hygroscopic; absorbed moisture introduces a broad O-H stretching artifact at ~3400 cm⁻¹ that can artificially obscure the critical N-H stretch of the benzamide.

To ensure absolute trustworthiness, the IR data acquisition must be treated as a self-validating system . The following protocol guarantees that the observed peaks are intrinsic to the sample and not artifacts of the environment or instrument.

Step 1: System Suitability Test (SST)

  • Action: Scan a standard 1.5 mil polystyrene calibration film.

  • Validation: The system software must verify that the 1601.4 cm⁻¹ and 3028.3 cm⁻¹ peaks are within ±1.0 cm⁻¹ of their known values.

  • Causality: This ensures the interferometer's internal HeNe laser calibration is accurate before any unknown sample is measured.

Step 2: Environmental Baseline Subtraction

  • Action: Clean the ATR diamond crystal with HPLC-grade isopropanol and allow it to dry completely. Run a background scan (32 scans, 4 cm⁻¹ resolution).

  • Validation: Inspect the background spectrum. It must show characteristic atmospheric CO₂ (2350 cm⁻¹) and water vapor (3600-3800 cm⁻¹) but absolutely NO organic peaks.

  • Causality: Subtracting this exact environmental snapshot from the subsequent sample scan prevents atmospheric fluctuations from appearing as false peaks in the final data.

Step 3: Sample Application and Pressure Optimization

  • Action: Place ~2-3 mg of N-(4-fluorophenyl)-4-iodobenzamide powder directly onto the ATR crystal. Lower the pressure anvil until the torque mechanism slips (indicating standardized pressure).

  • Validation: Monitor the real-time preview. The Amide I peak (~1658 cm⁻¹) should reach an absorbance of 0.4 to 0.8 AU.

  • Causality: Too little pressure results in poor optical contact and a low signal-to-noise ratio (SNR); excessive pressure can damage the crystal or cause peak distortion due to pressure-induced polymorphic phase shifts in the crystal lattice.

Step 4: Acquisition and Spectral Processing

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

  • Validation: Apply an ATR correction algorithm post-acquisition.

  • Causality: ATR peak intensities are wavelength-dependent (lower wavenumbers penetrate deeper into the sample, artificially inflating peak size). The correction normalizes the spectrum, making the relative peak heights directly comparable to standard transmission (KBr) literature spectra.

Workflow Visualization

G Polystyrene 1. System Suitability Test (Polystyrene Film: 1601 & 3028 cm⁻¹) Background 2. Background Scan (Eliminate CO₂ & H₂O vapor) Polystyrene->Background Pass SamplePrep 3. Sample Preparation (ATR Neat Application) Background->SamplePrep Baseline Flat Acquisition 4. Data Acquisition (4000-400 cm⁻¹, 32 scans) SamplePrep->Acquisition Validation 5. Spectral Validation (SNR > 100:1, No Baseline Drift) Acquisition->Validation Validation->Background Fail (Re-run Blank) FeatureExt 6. Feature Extraction (Amide & Halogen Peak ID) Validation->FeatureExt Self-Validated

Figure 1: Self-validating FT-IR workflow ensuring spectral integrity and baseline accuracy.

References

  • Molecular Imaging and Contrast Agent Database (MICAD) . National Institutes of Health (NIH). Available at:[Link]

  • Radiohalogenated 4-anilinoquinazoline-based EGFR-TK inhibitors as potential cancer imaging agents . Nuclear Medicine and Biology. Available at:[Link]

  • Direct Transformation of Ethylarenes into Primary Aromatic Amides with N-Bromosuccinimide and I₂-aq NH₃ . Molecules (MDPI). Available at:[Link]

  • Benzanilide | CID 7168 . PubChem - National Institutes of Health (NIH). Available at: [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights . Frontiers in Chemistry. Available at:[Link]

Sources

A Comparative Guide to the Elemental Analysis of N-(4-fluorophenyl)-4-iodobenzamide: Theoretical Calculations vs. Modern Analytical Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is non-negotiable. Every synthesized compound must have its identity, purity, and composition rigorously verified before it can advance. This guide provides an in-depth analysis of N-(4-fluorophenyl)-4-iodobenzamide, a halogenated benzamide derivative, as a case study for elemental composition verification.

We will begin by detailing the foundational calculation of its theoretical elemental composition. Subsequently, we will place this classical technique in a modern context, comparing its utility and limitations against a suite of orthogonal analytical methods: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The objective is to equip researchers with a strategic framework for selecting the most effective combination of techniques for comprehensive compound validation.

Theoretical Elemental Composition of N-(4-fluorophenyl)-4-iodobenzamide

The first step in validating a synthesized compound is to compare its experimental elemental composition with the theoretical values derived from its molecular formula. This calculation serves as a fundamental check of chemical identity.

Chemical Structure:

Chemical structure of N-(4-fluorophenyl)-4-iodobenzamide
Protocol: Calculating Theoretical Elemental Percentages

The following step-by-step protocol outlines the calculation based on atomic weights.

Step 1: Determine the Molecular Formula. By summing the atoms in the structure, the molecular formula is determined to be C₁₃H₉FINO .

Step 2: Calculate the Molecular Weight (MW). Using the atomic weights of the constituent elements (C: 12.011, H: 1.008, F: 18.998, I: 126.904, N: 14.007, O: 15.999):

  • C: 13 × 12.011 = 156.143

  • H: 9 × 1.008 = 9.072

  • F: 1 × 18.998 = 18.998

  • I: 1 × 126.904 = 126.904

  • N: 1 × 14.007 = 14.007

  • O: 1 × 15.999 = 15.999

  • Total Molecular Weight = 341.123 g/mol

Step 3: Calculate the Mass Percentage of Each Element. The percentage of each element is calculated using the formula: % Element = (Total Mass of Element in Formula / Molecular Weight) × 100[1]

  • % C = (156.143 / 341.123) × 100 = 45.77%

  • % H = (9.072 / 341.123) × 100 = 2.66%

  • % F = (18.998 / 341.123) × 100 = 5.57%

  • % I = (126.904 / 341.123) × 100 = 37.20%

  • % N = (14.007 / 341.123) × 100 = 4.11%

  • % O = (15.999 / 341.123) × 100 = 4.69%

Data Summary: Theoretical Composition

The calculated values, which serve as the benchmark for experimental results, are summarized below.

ElementSymbolAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01113156.14345.77
HydrogenH1.00899.0722.66
FluorineF18.998118.9985.57
IodineI126.9041126.90437.20
NitrogenN14.007114.0074.11
OxygenO15.999115.9994.69
Total 341.123 100.00

The Role and Principles of Elemental Analysis

Elemental analysis (EA), particularly CHNS(O) analysis, is a cornerstone technique for determining the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[2] The most common method is combustion analysis, based on the Dumas method.[3][4]

In this process, a small, precisely weighed amount of the sample is combusted in a high-temperature furnace (≈1000°C) in the presence of pure oxygen.[4][5] This converts the elements into simple gases: carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (after reduction of any nitrogen oxides).[3][6] These gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD).[5] The instrument is calibrated with a pure, known standard, and the resulting mass percentages of C, H, and N in the unknown sample are reported.

For a pure sample of N-(4-fluorophenyl)-4-iodobenzamide, the experimental results from a CHN analyzer should ideally match the theoretical values within an acceptable margin of error (typically ±0.4%). A significant deviation suggests the presence of impurities (e.g., residual solvents, starting materials) or that the wrong compound was synthesized.

A Comparative Analysis: Orthogonal Analytical Techniques

While elemental analysis confirms the elemental ratios, it provides no information about molecular structure or isomeric purity. For this reason, a multi-technique, or orthogonal, approach is the gold standard in compound characterization. The following section compares EA with other critical analytical techniques.

Data Summary: Comparison of Key Analytical Techniques
Technique Primary Information Provided Key Advantage Key Limitation Sample Type
Elemental Analysis (EA) Elemental composition (%C, H, N)Confirms empirical formula & high purityNo structural or isomeric informationSolid / Liquid
High-Resolution MS (HRMS) High-accuracy mass-to-charge ratioUnambiguously confirms molecular formula[7]Provides limited structural data aloneSolid / Liquid
NMR Spectroscopy Atomic connectivity & chemical environmentThe definitive tool for structural elucidation[8][9]Less sensitive to minor impuritiesSolid / Liquid (in solution)
HPLC Purity assessment & quantificationExcellent for separating and quantifying impurities[10]Provides no structural informationLiquid (or dissolved solid)
In-Depth Discussion
  • High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million).[11] Unlike low-resolution MS, HRMS can distinguish between compounds with very similar nominal masses.[12] For N-(4-fluorophenyl)-4-iodobenzamide (C₁₃H₉FINO), HRMS would provide an exact mass measurement that is unique to this specific combination of atoms, thereby confirming the molecular formula with high confidence.[13] This makes it a powerful and direct alternative to EA for formula validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the precise structure of an organic molecule.[14] By analyzing the chemical shifts, coupling patterns, and integrations in ¹H, ¹³C, and ¹⁹F NMR spectra, a researcher can piece together the exact connectivity of the atoms.[15] For our target compound, ¹H NMR would show the distinct aromatic proton signals, ¹³C NMR would confirm the 13 unique carbon environments, and ¹⁹F NMR would show a single resonance for the fluorine atom. This provides a level of structural detail that EA cannot approach.[16]

  • High-Performance Liquid Chromatography (HPLC): The primary role of HPLC in this context is to assess purity.[17] The technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[18] A pure compound will ideally show a single sharp peak in the chromatogram.[10] The area of this peak is proportional to the compound's concentration. By detecting and quantifying even minor impurity peaks, HPLC provides a more sensitive and accurate measure of sample purity than can be inferred from EA alone.[19]

Integrated Workflow for Compound Characterization

No single technique is sufficient for the unambiguous characterization of a new chemical entity. True scientific rigor comes from the synergistic use of orthogonal methods. A logical workflow ensures that each technique's strengths are leveraged to build a complete and validated data package.

The following diagram illustrates an efficient workflow for the characterization of a synthesized compound like N-(4-fluorophenyl)-4-iodobenzamide. This process begins with initial purity checks and culminates in definitive structural and compositional confirmation.

G synthesis Synthesis of N-(4-fluorophenyl)-4-iodobenzamide purification Purification (e.g., Crystallization, Column Chromatography) synthesis->purification Crude Product hplc Purity Assessment (HPLC) purification->hplc Purified Sample nmr Structural Elucidation (¹H, ¹³C, ¹⁹F NMR) hplc->nmr Purity >95% hrms Formula Confirmation (HRMS) nmr->hrms ea Compositional Proof (Elemental Analysis) hrms->ea final Validated Compound ea->final Data Concordant

Caption: Integrated workflow for comprehensive compound validation.

This workflow demonstrates a best-practice approach. HPLC first confirms that the sample is sufficiently pure for further analysis. NMR then provides the definitive structural assignment. HRMS confirms that the structure corresponds to the correct molecular formula, and finally, Elemental Analysis provides the classic, quantitative proof of elemental composition and purity, often required for publications and regulatory submissions.

Conclusion

The calculation of theoretical elemental composition is a foundational exercise in synthetic chemistry, providing a critical benchmark for compound identity. However, as a standalone technique, elemental analysis offers an incomplete picture. For a compound like N-(4-fluorophenyl)-4-iodobenzamide, achieving the highest level of scientific confidence requires an integrated analytical strategy.

By combining the compositional data from elemental analysis with the high-accuracy formula confirmation from HRMS, the definitive structural details from NMR, and the quantitative purity assessment from HPLC, researchers can build a self-validating and irrefutable data package. This orthogonal approach ensures that the material being studied is precisely what it is intended to be, underpinning the integrity of all subsequent research and development.

References

  • MDPI. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, July 31). 6.8: Calculating Empirical Formulas for Compounds. Retrieved from [Link]

  • Study.com. (2021, July 14). How to Perform an Elemental Analysis of Binary Compounds. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-iodophenyl)-4-(trifluoromethyl)benzamide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. Retrieved from [Link]

  • IntechOpen. (2025, October 29). Introductory Chapter: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Medicinska revija/Medical review. (n.d.). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). CHN analyzer – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved from [Link]

  • Preprints.org. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from [Link]

  • Phenomenex. (n.d.). Guide to HPLC Testing: Ensuring Reliable Analytical Results. Retrieved from [Link]

  • ResearchGate. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). High Resolution Mass Spectrometry (HRMS). Retrieved from [Link]

  • Preprints.org. (2024, February 12). Decoding Molecular Structures with Nuclear Magnetic Resonance. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). HIGH RESOLUTION MASS SPECTROMETRY (HRMS): Detailed Technical Guide. Retrieved from [Link]

  • Preprints.org. (2024, September 1). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for N-(4-fluorophenyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of N-(4-fluorophenyl)-4-iodobenzamide. As a specialized chemical, direct and comprehensive safety data is not always readily available. Therefore, this document synthesizes information from structurally similar compounds, including halogenated aromatics and benzamide derivatives, to establish a robust and conservative safety protocol. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to work safely and effectively.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

While specific toxicity data for N-(4-fluorophenyl)-4-iodobenzamide is limited, a critical evaluation of its structural motifs—a fluorinated phenyl ring, an iodinated phenyl ring, and an amide linkage—necessitates a cautious approach. Halogenated aromatic compounds can exhibit a range of toxicological effects, and benzamide derivatives may present risks of irritation and toxicity.[1] Based on data from analogous compounds, the primary hazards are anticipated to be:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3][4]

  • Skin Irritation: May cause skin irritation upon contact.[5][6]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[4][6][7]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[3][5][7]

  • Potential for Genetic Defects: Some parent benzamides are suspected of causing genetic defects.[2]

A thorough risk assessment should be conducted before any handling of this compound.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended equipment, grounded in the safety profiles of similar chemical structures.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2][8]Protects the eyes from dust particles, chemical splashes, and potential vapors. The face shield offers an additional layer of protection for the entire face.
Skin and Body Protection Chemical-resistant gloves (Nitrile or Neoprene are suitable choices for powdered chemicals).[8][9][10] A long-sleeved laboratory coat.[8][10]Prevents direct skin contact with the chemical, which can cause irritation. Gloves should be inspected before each use and changed frequently. The lab coat protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (N100 or P3) should be used if handling outside of a certified chemical fume hood or if dust is generated.[2][9]Protects against the inhalation of fine dust particles, which can cause respiratory irritation. All handling of the solid compound should ideally occur within a chemical fume hood to negate the need for respiratory protection.[9][10]

Engineering Controls and Workstation Preparation

Proper engineering controls are fundamental to creating a safe handling environment.

  • Ventilation: All handling of N-(4-fluorophenyl)-4-iodobenzamide should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]

  • Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the handling area.[9][11]

  • Ignition Sources: Remove all potential sources of ignition from the work area.[5][9]

Caption: A step-by-step workflow for the safe handling of N-(4-fluorophenyl)-4-iodobenzamide.

Step-by-Step Handling and Operational Plan

Adherence to a systematic procedure is critical for minimizing exposure and ensuring a safe working environment.

I. Preparation and Donning PPE:

  • Before beginning work, confirm that the chemical fume hood is functioning correctly.

  • Ensure the work area is clean and uncluttered.

  • Put on a lab coat, ensuring it is fully fastened.

  • Don safety goggles and, if necessary, a face shield.

  • Wash and dry hands before putting on chemical-resistant gloves. Ensure the gloves overlap the cuffs of the lab coat.[10]

II. Handling the Chemical:

  • Conduct all weighing and transferring of the solid compound within the chemical fume hood to minimize inhalation exposure.[10]

  • Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.[9]

  • If making solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep all containers of N-(4-fluorophenyl)-4-iodobenzamide tightly closed when not in use.[2][9]

III. Doffing PPE:

  • Remove gloves first by peeling them away from your body, turning them inside out as you do so.

  • Remove your lab coat by rolling it away from your body to avoid contact with any potential contamination on the outer surface.

  • Remove your safety goggles.

  • Wash your hands and any exposed skin thoroughly with soap and water after all handling procedures are complete.[2]

Spill and Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[5][6] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Small Spill In case of a small spill, carefully sweep or vacuum the material, avoiding dust creation, and place it into a suitable, labeled container for hazardous waste disposal.[4][9] Clean the area with a suitable solvent.
Large Spill Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step in the safe handling of N-(4-fluorophenyl)-4-iodobenzamide.

  • Waste Segregation: All solid waste, including contaminated gloves, paper towels, and any unused compound, must be collected in a clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "N-(4-fluorophenyl)-4-iodobenzamide".

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[8] Adhere to all local, state, and federal regulations for hazardous waste disposal.[8] Under no circumstances should this chemical be disposed of down the drain.[2]

Disposal_Plan Start Chemical Use Complete Segregate Segregate all contaminated materials (solid and liquid waste, used PPE) Start->Segregate Container Place in a dedicated, sealed, and appropriately labeled hazardous waste container Segregate->Container Label Label container with: 'Hazardous Waste' 'N-(4-fluorophenyl)-4-iodobenzamide' Container->Label Store Store waste container in a designated, secure satellite accumulation area Label->Store Contact_EHS Contact Institutional EHS for pickup Store->Contact_EHS Documentation Complete all required waste disposal documentation Contact_EHS->Documentation End Waste collected by licensed contractor Documentation->End

Caption: A logical flowchart for the compliant disposal of N-(4-fluorophenyl)-4-iodobenzamide waste.

References

  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
  • Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.
  • Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. Benchchem.
  • Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
  • How to Assess Aromatic Compounds for Waste Management. Patsnap Eureka.
  • Benzamide - SAFETY DATA SHEET.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 1 - Safety Data Sheet.
  • 3 - SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 4-Iodobenzamide. Apollo Scientific.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.